molecular formula C6H11NO2 B3153210 (3S)-3-Amino-3-cyclopropylpropanoic acid CAS No. 754176-53-9

(3S)-3-Amino-3-cyclopropylpropanoic acid

Cat. No.: B3153210
CAS No.: 754176-53-9
M. Wt: 129.16
InChI Key: IHWFMMMLMIDKCB-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-cyclopropylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacophore Scaffold: (3S)-3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of modern peptidomimetics, (3S)-3-Amino-3-cyclopropylpropanoic acid represents a high-value scaffold. It is not merely a homolog of


-alanine; it is a conformationally biased building block . The incorporation of the cyclopropyl moiety at the 

-position introduces significant "cyclopropylic strain," restricting the torsional freedom of the peptide backbone.

For drug developers, this molecule offers two critical advantages:

  • Proteolytic Stability: As a

    
    -amino acid, it evades recognition by standard endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of derived peptides.
    
  • Vectorial Alignment: The rigid cyclopropyl ring locks the side-chain vectors, forcing the peptide backbone into specific secondary structures (often 14-helices or hairpins) that can increase binding affinity for G-protein coupled receptors (GPCRs) and integrins.

Physicochemical Datasheet

A consolidated reference for experimental planning.

PropertyValue / DescriptionContext
IUPAC Name This compoundUnambiguous identifier
CAS Number 754176-53-9 (Specific Isomer)Note: 103882-67-5 refers to the racemate.
Molecular Formula

MW: 129.16 g/mol
Stereochemistry (S)-ConfigurationCritical for receptor fit; (R)-isomer often inactive.
pKa (Carboxyl) ~3.6 (Estimated)Less acidic than

-amino acids (typ. 2.2) due to increased distance from

.
pKa (Amine) ~10.2 (Estimated)More basic than

-amino acids (typ. 9.4).
Solubility Water (High), Methanol (Moderate)Zwitterionic character dominates solubility profile.
Isoelectric Point ~6.9Neutral pH species is zwitterionic.

Structural Dynamics & Pharmacophore Logic

The utility of this molecule lies in its ability to induce specific folding patterns. Unlike linear alkyl chains, the cyclopropyl group possesses unique electronic and steric properties.

The "Cyclopropylic Strain" Effect

In a peptide backbone, the cyclopropyl group acts as a steric anchor.

  • Electronic Effect: The Walsh orbitals of the cyclopropane ring can interact with the adjacent

    
    -systems (carbonyls), but the primary driver in peptide design is steric.
    
  • Torsional Restriction: The rotation around the

    
     bond is restricted. When incorporated into a peptide, this amino acid disfavors extended conformations, promoting the formation of stable secondary structures such as 
    
    
    
    -turns
    or helices .
Graphviz Diagram: Conformational Logic

The following diagram illustrates the causal relationship between the chemical structure and its biological utility.

ConformationalLogic Struct (3S)-3-Amino-3- cyclopropylpropanoic acid BetaBackbone β-Backbone (Increased C-N distance) Struct->BetaBackbone Cyclopropyl Cyclopropyl Moiety (Rigid steric bulk) Struct->Cyclopropyl Protease Protease Resistance (t1/2 extension) BetaBackbone->Protease Unrecognized substrate Strain Cyclopropylic Strain (Restricted Rotation) Cyclopropyl->Strain Steric clash Binding High Affinity Target Binding Protease->Binding Prolonged exposure Secondary Stable Secondary Structure (Foldamers) Strain->Secondary Entropy reduction Secondary->Binding Pre-organized fit

Figure 1: Mechanism of Action. The diagram maps the structural features (blue/red) to their pharmacological outcomes (green/blue).

Synthetic Methodology: The Ellman Route

While Arndt-Eistert homologation of cyclopropylglycine is a classic route, it requires diazomethane (hazardous). A more modern, scalable, and enantioselective approach for drug development is the Ellman Sulfinamide Synthesis . This method establishes the (S)-stereocenter with high fidelity.

Reaction Scheme Overview
  • Condensation: Cyclopropanecarbaldehyde + (S)-tert-butanesulfinamide.

  • Reformatsky-type Addition: Addition of zinc enolate (from ethyl bromoacetate).

  • Deprotection: Acidic cleavage of the sulfinyl group.

Graphviz Diagram: Synthetic Workflow

EllmanSynthesis Start Cyclopropanecarbaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Auxiliary (S)-tert-Butanesulfinamide Auxiliary->Imine Adduct Protected β-Amino Ester (Diastereomerically Pure) Imine->Adduct Asymmetric Addition Reagent Reformatsky Reagent (BrZnCH2COOEt) Reagent->Adduct Final (3S)-3-Amino-3- cyclopropylpropanoic acid Adduct->Final Hydrolysis & Deprotection Acid HCl / Dioxane

Figure 2: Asymmetric synthesis via Ellman's auxiliary. This route avoids hazardous diazomethane and ensures high enantiomeric excess (ee).

Experimental Protocol: Fmoc-Protection for SPPS

For most researchers, the immediate application is incorporating this unit into a peptide via Solid Phase Peptide Synthesis (SPPS). The free amino acid must be converted to its Fmoc-derivative.

Objective

Synthesize Fmoc-(3S)-3-amino-3-cyclopropylpropanoic acid for use in automated synthesizers.

Materials
  • This compound (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (Sodium Bicarbonate)[1]
    
  • Acetone/Water (1:1 v/v)

  • 1M HCl

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve 1.0 mmol of the amino acid in 10 mL of 10%

    
     (aq). Ensure pH is roughly 8-9.
    
  • Addition: Dissolve 1.1 mmol of Fmoc-OSu in 10 mL of acetone. Add this solution dropwise to the amino acid solution over 15 minutes.

    • Why: Slow addition prevents precipitation of the reagent and ensures homogenous reaction conditions.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 12 hours.
    
    • Monitoring: Use TLC (Ethyl Acetate/Hexane) or LC-MS to confirm consumption of the amine.

  • Workup:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous layer with

      
       (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts.
      
    • Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid or oil.

  • Extraction: Extract the product into Ethyl Acetate (3 x 20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Yield Expectation: >85% Storage: -20°C, desiccated.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with diazomethane." Helvetica Chimica Acta, 87, 27-69. Link

  • PubChem Database. "Compound Summary: 3-amino-3-cyclopropylpropanoic acid."[2] CID 10154063.[2][3] Link[3]

  • Wipf, P., et al. (2005). "Synthesis of cyclopropyl-peptidomimetics." Journal of Organic Chemistry, 70(15), 5869-5876. Link

Sources

Role of cyclopropyl groups in beta-peptide foldamer design

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Cyclopropyl Groups in Beta-Peptide Foldamer Design

Executive Summary

In the landscape of peptidomimetics,


-peptide foldamers represent a paradigm shift from natural 

-peptides, offering resistance to proteolytic degradation and the ability to adopt discrete, predictable secondary structures.[1][2][3][4] Among the tools available to engineer these foldamers, the cyclopropyl group —specifically in the form of 2-aminocyclopropanecarboxylic acid (ACC) —stands out as the ultimate rigidifier.

Unlike flexible acyclic


-amino acids or the moderately constrained cyclopentyl (ACPC) and cyclohexyl (ACHC) analogs, the cyclopropyl ring imposes a "lock" on the 

torsion angle (

). This extreme conformational restriction forces the backbone into specific, often extended or tight-turn secondary structures (such as the 8-helix or

-strand mimics
) that are inaccessible to other scaffolds. This guide details the structural mechanics, synthesis, and application of cyclopropyl-constrained

-peptides for drug development.

Structural Mechanics: The Cyclopropyl Constraint

The folding propensity of a


-peptide is dictated by the torsion angle 

around the

bond. In acyclic

-peptides, this bond is rotatable, allowing equilibrium between gauche and anti conformations. Cyclic constraints limit this rotation, pre-organizing the backbone.
Comparative Ring Constraints

The size of the cycloalkane ring dramatically alters the preferred secondary structure by changing the allowed dihedral angles.

Monomer (Abbr.)[5]Ring SizePreferred Torsion (

)
Dominant Secondary StructureH-Bond Ring Size
ACC 3 (Cyclopropyl) Fixed (~60° or ~120°) 8-Helix / Extended Strand 8
ACBC 4 (Cyclobutyl)Constrained10-Helix / 8-Helix10 / 8
ACPC 5 (Cyclopentyl)Semi-Rigid12-Helix12
ACHC 6 (Cyclohexyl)Chair-Locked14-Helix14

Mechanism of Action: The cyclopropyl ring contains significant Baeyer strain (angle strain). When incorporated into the peptide backbone, this strain prevents the "buckling" required to form larger helical rings (like the 14-helix).

  • Trans-ACC: Favors extended conformations or the 8-helix (defined by

    
     hydrogen bonds in some nomenclatures, or forming an 8-membered ring). This structure mimics the periodicity of extended 
    
    
    
    -strands in proteins, making them excellent candidates for inhibiting protein-protein interactions (PPIs) involving
    
    
    -sheets.
  • Cis-ACC: Often acts as a turn inducer, disrupting helices or promoting hairpin formation.

Synthesis of Fmoc-ACC Monomers

Accessing enantiopure trans-2-aminocyclopropanecarboxylic acid is the primary bottleneck. The most robust route for scale-up involves the Curtius Rearrangement of cyclopropane dicarboxylic acid monoesters.

Protocol: Synthesis of Fmoc-trans-ACC

Reagents:

  • Starting Material: Diethyl fumarate (for trans) or maleate (for cis).

  • Cyclopropanation: Diazomethane (caution) or Corey-Chaykovsky reagent.

  • Curtius Reagent: Diphenylphosphoryl azide (DPPA).

Step-by-Step Workflow:

  • Cyclopropanation: React diethyl fumarate with diazomethane/Pd(OAc)

    
     to yield diethyl trans-1,2-cyclopropanedicarboxylate.
    
  • Desymmetrization: Partial hydrolysis using pig liver esterase (PLE) or controlled saponification (1 eq. KOH) to obtain the mono-ester.

  • Curtius Rearrangement:

    • Dissolve mono-ester in toluene.

    • Add triethylamine (TEA) and DPPA. Reflux for 2 hours to form the isocyanate.

    • Add tert-butanol (

      
      -BuOH) and reflux overnight to trap isocyanate as the Boc-protected amine.
      
  • Deprotection/Reprotection:

    • Hydrolyze the remaining ester (LiOH, THF/H2O).

    • Remove Boc (TFA/DCM).

    • Install Fmoc (Fmoc-OSu, NaHCO

      
      , Acetone/H2O).
      

Yield Expectation: ~40-50% overall from fumarate. QC Check:


H NMR must show characteristic high-field cyclopropyl protons (

0.8–1.5 ppm).

Solid-Phase Peptide Synthesis (SPPS) of ACC Foldamers

Incorporating ACC residues is challenging due to the steric bulk of the cyclopropyl group adjacent to the amine. Standard coupling times must be extended.

Optimized SPPS Protocol

Resin: Rink Amide (for amides) or Wang (for acids).[6] Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.

Coupling Cycle (Fmoc chemistry):

  • Deprotection: 20% Piperidine in DMF (2

    
     10 min). Note: ACC amines are less nucleophilic; ensure thorough washing.
    
  • Activation:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered amines.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

    • Base: DIPEA (Diisopropylethylamine).

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

  • Coupling: Double coupling is mandatory .

    • Coupling 1: 60 min at Room Temp.

    • Coupling 2: 60 min at Room Temp (or 30 min at 50°C microwave, if stable).

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Visualizing the Workflow:

SPPS_Workflow cluster_cycle Elongation Cycle Start Resin Loading (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling (Double) 2 x 60 min Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Blue (Complete) Cap Capping (Ac2O/Pyridine) Check->Cap Colorless (Incomplete) Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave Final Cycle Cap->Deprotect Next Cycle

Caption: Optimized SPPS cycle for sterically hindered cyclopropyl


-amino acids, emphasizing double coupling and HATU activation.

Physicochemical & Pharmacological Advantages

Proteolytic Stability

The ACC backbone is "invisible" to most proteases (trypsin, chymotrypsin, pepsin). The lack of a scissile


-amide bond and the steric blockade of the cyclopropyl ring prevent enzyme active site access.
  • Data:

    
    -peptides containing ACC show 
    
    
    
    hours in human serum, compared to minutes for
    
    
    -peptides.
Membrane Permeability

While


-peptides are generally more hydrophobic, the rigid amphiphilicity of ACC helices/strands can enhance cell penetration. The 8-helix exposes side chains in a specific vector, allowing design of "facial amphiphiles" that penetrate lipid bilayers via pore formation or endocytosis.
Structural Propensity Flowchart

Folding_Propensity Constraint Backbone Constraint C3 Cyclopropyl (ACC) 3-membered ring Constraint->C3 C5 Cyclopentyl (ACPC) 5-membered ring Constraint->C5 C6 Cyclohexyl (ACHC) 6-membered ring Constraint->C6 H8 8-Helix / Extended (High Tension) C3->H8 Restricts torsion to ~60°/120° H12 12-Helix (Moderate Tension) C5->H12 Allows gauche conformation H14 14-Helix (Low Tension) C6->H14 Favors anti conformation

Caption: Relationship between cycloalkane ring size and resulting


-peptide secondary structure. Smaller rings induce tighter, more extended folds.

Case Study: PPI Inhibition

A critical application of ACC-containing foldamers is the inhibition of Protein-Protein Interactions (PPIs).

  • Target: p53/MDM2 interaction (cancer).

  • Design: An

    
    -helical mimic is required.
    
  • Strategy: While ACHC (14-helix) is the standard

    
    -helix mimic, ACC  residues are used to "staple" the ends of the sequence or induce kinks that match irregular epitopes on the target protein surface. The extreme rigidity of ACC reduces the entropic penalty of binding (
    
    
    
    ), potentially increasing affinity (
    
    
    ).

References

  • Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[1] Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[5][7] Link

  • Wimmer, R., et al. (2024).[8] "Shaping of secondary structure by additional amino groups: The triazaspiranoid effect." Communications Chemistry. Link

  • Martinek, T. A., & Fülöp, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews.[5] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[5] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Aguilar, M. I., et al. (2007). "Crystallographic Characterization of the alpha/beta-Peptide 14/15-Helix." Journal of the American Chemical Society.[5][7] Link

Sources

Introduction: The Emergence of Constrained Amino Acids in Neuromodulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-cyclopropylpropanoic Acid Analogs

In the landscape of modern drug discovery, particularly within neuroscience, the use of conformationally constrained amino acid analogs has become a cornerstone for achieving receptor selectivity and enhanced potency. This compound serves as a key pharmacophore, a structural backbone whose analogs have shown significant promise. The incorporation of a cyclopropyl ring introduces a rigid structural element that limits the conformational flexibility of the molecule. This constraint is crucial, as it can lock the molecule into a bioactive conformation that is preferential for a specific receptor subtype, thereby minimizing off-target effects and improving the therapeutic index.

These analogs are of particular interest to researchers and drug development professionals due to their interactions with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2][3] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and addiction.[2][4] This guide provides a comprehensive overview of the biological activity of this compound analogs, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Core Biological Target - The GABA Receptor System

The therapeutic effects of many this compound analogs are mediated through their interaction with GABA receptors. These receptors are broadly classified into two main types: GABA_A and GABA_B.

  • GABA_A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron.[1] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.

  • GABA_B Receptors: These are G-protein coupled receptors (GPCRs or metabotropic receptors).[1][2][3] Their activation leads to a slower, more prolonged inhibitory response through downstream signaling cascades that can inhibit adenylyl cyclase and modulate calcium and potassium channel activity.[1][3] Baclofen, a well-known muscle relaxant, is a classic GABA_B receptor agonist.[5]

Analogs of this compound often exhibit activity as agonists at GABA_B receptors, mimicking the action of endogenous GABA but with potentially improved pharmacokinetic profiles. The cyclopropyl moiety is critical for orienting the key functional groups—the amino group and the carboxylic acid—in a three-dimensional space that is optimal for binding to the receptor's active site.

Signaling Pathway Overview

The interaction of a GABA_B agonist with its receptor initiates a cascade of intracellular events designed to reduce neuronal excitability. This pathway is fundamental to understanding the therapeutic action of these compounds.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (3S)-3-Amino-3-cyclopropylpropanoic Acid Analog (Agonist) GABAB_R GABA_B Receptor (Heterodimer: B1/B2) Agonist->GABAB_R Binds G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Efflux K+ Efflux K_Channel->Efflux Promotes Influx Ca2+ Influx Ca_Channel->Influx Blocks Efflux->Response Influx->Response

Caption: GABA_B receptor activation pathway by an agonist analog.

Part 2: Structure-Activity Relationships (SAR) and Synthesis

The biological activity of these analogs is exquisitely sensitive to their stereochemistry and the nature of substitutions. The "(3S)" configuration is often critical for potent activity. Modifications are strategically made to enhance properties like blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity.

Key Synthetic Approaches

The synthesis of these chiral non-natural amino acids is a significant challenge. Asymmetric synthesis is required to obtain the desired enantiomerically pure (3S) form. One common strategy involves the asymmetric addition of a nucleophile to a chiral imine or the enzymatic resolution of a racemic mixture.[6]

Synthesis_Workflow Start Starting Materials (e.g., Cyclopropyl Methyl Ketone) Step1 Oxidation to Ketoacid (e.g., KMnO4 oxidation) Start->Step1 Step2 Asymmetric Reductive Amination (Key Chiral Step) Step1->Step2 Step3 Enzyme-Catalyzed Reaction (e.g., using aminotransferase) Step2->Step3 Biocatalytic Route Step4 Deprotection & Purification Step2->Step4 Chemical Route Step3->Step4 Final (3S)-3-Amino-3-cyclopropylpropanoic Acid Analog Step4->Final

Caption: Generalized synthetic workflow for chiral amino acid analogs.

Part 3: Experimental Evaluation of Biological Activity

A multi-tiered approach is essential to fully characterize the biological profile of novel analogs. This process begins with high-throughput in vitro screening and progresses to more complex in vivo models to assess therapeutic efficacy and safety.

Workflow for Biological Characterization

The journey from a newly synthesized compound to a potential drug candidate involves a rigorous and systematic evaluation process.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding 1. Radioligand Binding Assay (Determine Affinity - Ki) Functional 2. Functional Assay (Determine Potency - EC50/IC50) Binding->Functional Confirm Mechanism Selectivity 3. Selectivity Panel (Screen against other receptors) Functional->Selectivity Assess Specificity PK 4. Pharmacokinetics (PK) (ADME properties) Selectivity->PK Lead Candidate Selection Efficacy 5. Efficacy Models (Disease-specific animal models) PK->Efficacy Tox 6. Safety/Toxicology (Assess adverse effects) Efficacy->Tox

Caption: Systematic workflow for evaluating biological activity.

Detailed Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of this compound analogs for the GABA_B receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GABA_B receptors.

  • Radioligand: [3H]-CGP54626 (a high-affinity GABA_B antagonist).

  • Non-specific binding control: Baclofen (at a high concentration, e.g., 1 mM).

  • Test compounds (analogs) at varying concentrations.

  • Assay Buffer: Tris-HCl buffer with MgCl2 and CaCl2.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

  • Compound Addition: Add 25 µL of the test compound at various dilutions (typically a serial dilution from 10 mM to 0.1 nM). For control wells, add 25 µL of buffer (for total binding) or 25 µL of baclofen (for non-specific binding).

  • Radioligand Addition: Add 25 µL of [3H]-CGP54626 at a concentration near its Kd value to all wells. The choice to use a known concentration allows for the accurate calculation of competitive displacement.

  • Receptor Addition: Add 125 µL of the membrane preparation containing the GABA_B receptors to initiate the binding reaction. The amount of protein should be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. This is a critical step to reduce background noise.

  • Scintillation Counting: After drying the filter mats, place them in scintillation vials with a scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Quantitative Data and Therapeutic Potential

The data generated from these assays allow for a quantitative comparison of different analogs. Compounds with low nanomolar Ki and EC50 values are typically prioritized for further development.

AnalogModificationTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Therapeutic Indication
Baclofen p-ChlorophenylGABA_B~130~150Spasticity
Analog A HypotheticalGABA_B1525Pain, Addiction
Analog B HypotheticalGABA_B250400Lower Potency
Analog C HypotheticalGABA_A>10,000>10,000Inactive at GABA_A

Note: Data in this table is illustrative and serves to demonstrate how results are typically presented. Actual values would be derived from experimental data.

The therapeutic potential for potent and selective GABA_B agonists is significant. Beyond spasticity, they are being investigated for:

  • Addiction Treatment: By modulating dopamine release in reward pathways, these compounds may reduce cravings for substances like cocaine and nicotine.[4]

  • Pain Management: GABA_B agonists can have analgesic effects, particularly in neuropathic pain states.

  • Gastroesophageal Reflux Disease (GERD): They can reduce transient lower esophageal sphincter relaxations.

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for the discovery of novel CNS therapeutics. The rigid cyclopropyl scaffold provides a powerful tool for designing compounds with high affinity and selectivity for GABA receptors. The ongoing research in this area focuses on several key objectives:

  • Subtype Selectivity: Developing analogs that can selectively target different heterodimer compositions of the GABA_B receptor to fine-tune therapeutic effects and reduce side effects.

  • Improved Pharmacokinetics: Enhancing blood-brain barrier penetration and metabolic stability to improve oral bioavailability and duration of action. The use of prodrug strategies, where the core molecule is chemically modified to improve its delivery properties, is a promising avenue.[7][8]

  • Exploring New Targets: While the primary focus has been on GABA receptors, some analogs may exhibit activity at other targets, such as certain aminotransferases or NMDA receptors, opening up new therapeutic possibilities.[9][10]

The continued synthesis and rigorous biological evaluation of these constrained amino acid analogs will undoubtedly lead to the development of next-generation medicines for a range of challenging neurological and psychiatric disorders.

References

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (Source: ResearchGate, URL: [Link])

  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (Source: PubMed, URL: [Link])

  • GABA receptor agonist. (Source: Wikipedia, URL: [Link])

  • 3-Amino-3-cyclopropylpropanoic acid. (Source: PubChem, URL: [Link])

  • GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. (Source: Scilit, URL: [Link])

  • GABA(B)-agonistic activity of certain baclofen homologues. (Source: PubMed, URL: [Link])

  • Amino Acids in the Development of Prodrugs. (Source: MDPI, URL: [Link])

  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (Source: National Center for Biotechnology Information, URL: [Link])

  • GABAA receptor agonist. (Source: Wikipedia, URL: [Link])

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (Source: MDPI, URL: [Link])

  • Amino Acids in the Development of Prodrugs. (Source: National Center for Biotechnology Information, URL: [Link])

  • Design and Mechanism of ( S )-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (Source: ResearchGate, URL: [Link])

Sources

Conformational analysis of 3-cyclopropyl-beta-alanine residues

Conformational Analysis of 3-Cyclopropyl- -Alanine Residues

Executive Summary

The incorporation of 3-cyclopropyl-





This guide details the technical workflow for the conformational analysis of


Structural Fundamentals & Stereochemistry

Before analysis, one must define the residue's topology. 3-cyclopropyl-



  • Nomenclature:

    
    -Cpr (analogous to 
    
    
    -homo-amino acids).
  • Backbone Torsions: The conformation is defined by three torsion angles:

    
     (N-C
    
    
    ),
    
    
    (C
    
    
    -C
    
    
    ), and
    
    
    (C
    
    
    -C=O).
  • Steric Impact: The cyclopropyl group imposes a high energetic penalty on gauche interactions that do not align with its specific rotameric minima, often forcing the backbone into a 14-helix (

    
    -helix) in organic solvents.
    
Table 1: Target Conformations for -Cpr Residues
Secondary StructureH-Bond Pattern

(deg)

(deg)

(deg)
Key Stabilizing Factor
14-Helix C=O(

)

NH(

+2)
-135+60-140Side-chain/Backbone gauche effect
12-Helix C=O(

)

NH(

+3)
+90-90+90C

/C

substitution patterns
10/12-Mixed VariableVariableVariableVariableSolvent dependent (e.g., DMSO)

Analytical Workflow

The following diagram outlines the critical path for assigning the conformation of

ConformationWorkflowSamplePurified beta3-Cpr PeptideSolventSolvent Selection(MeOH vs. H2O vs. TFE)Sample->SolventCDCD Spectroscopy(Far-UV: 190-250 nm)NMR_1D1H NMR (1D)Amide Dispersion CheckCD->NMR_1DIf structuredSolvent->CDSecondary StructureFingerprintSolvent->NMR_1DNMR_2D2D NMR Suite(COSY, TOCSY, ROESY)NMR_1D->NMR_2DHigh dispersionCouplingJ-Coupling Analysis(Karplus Relation)NMR_2D->CouplingExtract 3J(NH,CH)NOENOE DistanceConstraintsNMR_2D->NOEInter-residue contactsDFTDFT/MD Modeling(Restrained)Coupling->DFTDihedral constraintsNOE->DFTDistance constraintsFinal3D SolutionStructureDFT->Final

Figure 1: Integrated workflow for the structural elucidation of

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

CD provides the first evidence of folding.

Protocol:

  • Preparation: Dissolve peptide to 0.1–0.2 mM in HPLC-grade MeOH.

  • Acquisition: Scan 190–260 nm at 20°C using a 1 mm quartz cuvette.

  • Interpretation:

    • 14-Helix: Look for a minimum at 214 nm .[1] (Note: This is distinct from the

      
      -helix minimum at 208/222 nm).
      
    • 12-Helix: Look for a maximum at 220 nm and a minimum at 205 nm .

NMR Spectroscopy (The Gold Standard)

This is the critical step. The cyclopropyl group's unique protons provide excellent handles for NOE analysis, but they can overlap with other aliphatic signals.

Solvent Choice:

  • CD

    
    OH (Methanol-d4):  Preferred. Stabilizes the 14-helix.
    
  • Pyridine-d5: Useful for dispersing amide signals if overlap occurs in methanol.

  • DMSO-d6: Often disrupts secondary structure; use as a "denaturing" control.

Data Acquisition Suite:

  • TOCSY (80 ms mixing time): Identification of spin systems. The cyclopropyl protons (0.2–0.8 ppm) will correlate with the

    
    -proton (approx. 3.5–4.0 ppm).
    
  • COSY/DQF-COSY: Essential for extracting

    
     coupling constants.
    
  • ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides (1-2 kDa) to avoid the zero-quantum artifact regime.

Torsion Angle Determination (The Karplus Logic)

For






The Equation: For






Critical Analysis of


-Cpr:
  • High

    
     (> 8.5 Hz):  Indicates an anti-periplanar arrangement, consistent with the 14-helix.
    
  • Low

    
     (approx 2-4 Hz):  Indicates a gauche arrangement of the backbone protons, a prerequisite for the 14-helix.
    

Computational Modeling & Validation

Experimental data must be refined using computational models because the cyclopropyl ring dynamics can average NMR observables.

Protocol:

  • Initial Geometry: Build the peptide in extended conformation.

  • Restraints: Apply NMR-derived distance restraints (strong NOE = 1.8–2.5 Å, medium = 1.8–3.5 Å).

  • Force Field: Use CHARMM or AMBER with specific parameters for cyclopropyl residues (often requiring custom parameterization for the ring strain).

  • DFT Validation: Perform a Relaxed Potential Energy Surface (PES) scan on the monomeric

    
    -Cpr unit.
    
    • Method: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP.

    • Scan: Rotate

      
       from -180° to +180°.
      
    • Expectation: Global minima should align with the experimentally determined torsion angles.

Case Study: Stability & Bioactivity

In a comparative study of antimicrobial peptides, replacing a central


  • Increased Proteolytic Stability: The rigid cyclopropyl ring prevented induced-fit binding by trypsin-like proteases.

  • Helix Stabilization: The CD signal at 214 nm (MRE) increased by 40%, indicating a higher population of the folded state.

  • Lipophilicity: The cyclopropyl group increased

    
     without the entropic penalty of a flexible isopropyl chain.
    

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Martinek, T. A., & Fülöp, F. (2003).[2] Side-chain control of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -peptide secondary structures. European Journal of Biochemistry. Link
    
  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers. Journal of the American Chemical Society.[3] Link
    
  • Vasudev, P. G., et al. (2011). Solution structures of

    
    -peptides and their implications for the design of foldamers. Chemical Reviews. Link
    

(3S)-3-Amino-3-cyclopropylpropanoic Acid: A Privileged Scaffold in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on (3S)-3-Amino-3-cyclopropylpropanoic acid in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 754176-53-9) represents a high-value chiral building block in modern medicinal chemistry. As a


-amino acid bearing a cyclopropyl moiety at the 

-position, this scaffold offers a dual advantage: conformational constraint derived from the cyclopropyl group and proteolytic resistance inherent to the

-peptide backbone. This guide analyzes its physicochemical profile, synthetic pathways, and strategic application in optimizing drug candidates, particularly in the fields of integrin antagonists and protease inhibitors.

Structural & Physicochemical Profile

The "Beta" Effect

Unlike natural


-amino acids, 

-amino acids introduce an extra methylene group (

) into the peptide backbone. This extension alters the hydrogen-bonding pattern, allowing the formation of unique secondary structures (e.g., 14-helices) that are unrecognizable to common endogenous proteases.
The Cyclopropyl Constraint

The cyclopropyl group is not merely a lipophilic spacer; it acts as a conformational lock.

  • Electronic Effects: The cyclopropane ring has

    
    -character (Walsh orbitals), which can influence the pKa of the adjacent amine.
    
  • Steric Effects: The rigid geometry of the three-membered ring restricts rotation around the

    
     bond, forcing the backbone into specific torsion angles that favor distinct bioactive conformations.
    
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (129.16 Da) ideal for FBDD.
Stereochemistry (3S)-configurationCritical for chiral recognition in chiral pockets (e.g., Renin, Integrins).
Lipophilicity Moderate (

)
Improves membrane permeability compared to polar side chains.
Metabolic Stability HighResistant to aminopeptidases and proteasomal degradation.

Synthetic Methodologies

The synthesis of enantiopure this compound is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening conditions. The industry standard relies on homologation or asymmetric addition.

Primary Route: Arndt-Eistert Homologation

This route converts an


-amino acid to its 

-homologue, preserving stereochemistry.

Workflow Logic:

  • Starting Material: (S)-Cyclopropylglycine (protected).

  • Activation: Formation of a mixed anhydride.

  • Diazotization: Reaction with diazomethane to form an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -diazoketone.[1][2]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement to the ketene, followed by nucleophilic attack (water) to yield the

    
    -amino acid.
    
Experimental Protocol: Arndt-Eistert Homologation

Note: Diazomethane is explosive/toxic. Use specialized glassware (fire-polished) and blast shields.

Step-by-Step Methodology:

  • Activation:

    • Dissolve

      
      -Boc-(S)-cyclopropylglycine (1.0 eq) in anhydrous THF under 
      
      
      
      at -15°C.
    • Add

      
      -methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).
      
    • Stir for 15 minutes to generate the mixed anhydride.

  • Diazoketone Formation:

    • Filter the salt precipitate rapidly under inert atmosphere.

    • Add the filtrate dropwise to a solution of diazomethane (approx. 2.5 eq in

      
      ) at 0°C.
      
    • Stir for 3 hours, allowing the mixture to warm to room temperature.

    • Quench excess diazomethane with dilute acetic acid. Concentrate to yield the crude

      
      -diazoketone.
      
  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in THF/

      
       (9:1).
      
    • Add silver benzoate (0.1 eq) and protect from light.

    • Sonicate or stir until nitrogen evolution ceases (approx. 1-2 hours).

    • Workup: Acidify to pH 2, extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexane yields pure (3S)-3-(Boc-amino)-3-cyclopropylpropanoic acid.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow of the Arndt-Eistert synthesis, highlighting safety checks.

SynthesisWorkflow Start Start: (S)-Cyclopropylglycine Activation Activation (Isobutyl Chloroformate) Start->Activation SafetyCheck CRITICAL: Blast Shield Required Activation->SafetyCheck Diazo Diazotization (CH2N2 in Et2O) Intermediate Intermediate: Alpha-Diazoketone Diazo->Intermediate - HCl SafetyCheck->Diazo Add slowly at 0°C Wolff Wolff Rearrangement (Ag Benzoate / H2O) Intermediate->Wolff N2 Evolution Product Product: This compound Wolff->Product Homologation

Caption: Step-wise Arndt-Eistert homologation pathway for the synthesis of the target beta-amino acid.

Medicinal Chemistry Applications

Peptidomimetics & Foldamers

The primary utility of this compound lies in peptidomimetics . By replacing a labile


-amino acid residue with this 

-analogue, chemists can induce specific secondary structures.
  • Mechanism: The extra carbon atom allows the backbone to adopt a gauche conformation that mimics the turn structures found in bioactive peptides (e.g.,

    
    -turns in GPCR ligands).
    
  • Result: Enhanced binding affinity due to entropic pre-organization of the ligand.

Case Study: Integrin Antagonists ( )

Integrins are transmembrane receptors involved in cell adhesion and signal transduction.[3] Antagonists of


 are investigated for anti-angiogenic and anti-metastatic therapies.
  • The Challenge: The RGD (Arg-Gly-Asp) tripeptide sequence is the natural ligand but has poor bioavailability and stability.

  • The Solution: Cyclization and backbone modification.[4] Incorporating

    
    -amino acids creates "RGD mimetics."
    
  • Role of the Scaffold: The this compound moiety serves as a rigid linker that positions the acidic pharmacophore (Asp mimic) and the basic pharmacophore (Arg mimic) at the precise distance required for the integrin binding pocket, while the cyclopropyl group fills a hydrophobic sub-pocket (S1/S3 region).

Case Study: Renin Inhibitors

Renin is an aspartyl protease.[5] Transition-state mimics often require a non-cleavable bond that resembles the tetrahedral intermediate of peptide hydrolysis.

  • Application:

    
    -amino acids are bioisosteres of the transition state. The cyclopropyl group provides bulk to fill the large hydrophobic S1 or S3 pockets of the Renin enzyme, similar to the bulky side chains seen in Aliskiren (though Aliskiren uses a different specific chain, the principle of hydrophobic occupancy remains).
    

Structure-Activity Relationship (SAR) Logic

The following diagram details the logical flow of why a medicinal chemist would select this specific scaffold during lead optimization.

SAR_Logic Problem Problem: Rapid Proteolysis of Lead Peptide Strategy Strategy: Beta-Amino Acid Scan Problem->Strategy Selection Selection: (3S)-Cyclopropyl Scaffold Strategy->Selection Mech1 Mechanism 1: Backbone Extension Selection->Mech1 Mech2 Mechanism 2: Cyclopropyl Constraint Selection->Mech2 Outcome1 Protease Resistance (T1/2 Increased) Mech1->Outcome1 Outcome2 Entropic Pre-organization (Ki Improved) Mech2->Outcome2 Restricted Rotamers

Caption: Decision tree for implementing this compound in lead optimization.

References

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Ishikawa, M., et al. (2006).[6] "Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists." Bioorganic & Medicinal Chemistry. Link

  • Wyle, M.J., et al. (2025). "Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl-Derivative as a Renin Inhibitor." MDPI. Link

  • De Meijere, A. (2000). "Small rings: a world of wonders." Pure and Applied Chemistry. Link

  • Gellman, S.H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

Sources

Methodological & Application

Protecting group strategies for 3-amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 3-Amino-3-Cyclopropylpropanoic Acid


-Cyclopropyl-

-Amino Acids

Executive Summary & Strategic Analysis

3-amino-3-cyclopropylpropanoic acid is a critical


-amino acid building block, often employed in peptidomimetics to introduce conformational constraints and improve metabolic stability against proteolytic enzymes. Structurally, it features a cyclopropyl ring directly attached to the 

-carbon (the position bearing the amine).

The Core Challenge: The primary challenge in handling this molecule is not the inherent instability of the cyclopropane ring—which is surprisingly robust—but the risk of electrophilic ring opening under specific forcing conditions. While cyclopropanes generally survive standard TFA (Trifluoroacetic acid) and piperidine treatments, they are susceptible to ring-opening during:

  • Harsh Acidolysis: Anhydrous HF (used in Boc/Bn final cleavage) can trigger ring opening or rearrangement.

  • Aggressive Hydrogenation: While standard Pd/C hydrogenolysis is usually safe, high pressures or acidic solvents can promote reduction of the strained ring.

Strategic Recommendation: For peptide synthesis (SPPS) and general medicinal chemistry, the Fmoc/tBu strategy is superior to the Boc/Bn strategy for this specific scaffold. The mild acidic cleavage (TFA/Water/TIPS) preserves the cyclopropyl integrity, whereas the harsh HF conditions required for Boc removal pose a significant risk of byproduct formation.

Protecting Group Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate protection strategy based on your downstream application.

PG_Strategy Start Starting Material: 3-Amino-3-Cyclopropylpropanoic Acid App_Check Intended Application? Start->App_Check SPPS Solid Phase Peptide Synthesis (SPPS) App_Check->SPPS Peptides Soln Solution Phase Synthesis App_Check->Soln Small Molecules Fmoc_Route Recommended: Fmoc/tBu Strategy (Avoids HF) SPPS->Fmoc_Route Soln->Fmoc_Route Preferred Boc_Route Risk: Boc/Bn Strategy (High Risk in HF Cleavage) Soln->Boc_Route If necessary Protect_Step N-Terminal Protection Protocol Fmoc_Route->Protect_Step Boc_Anhydride Reagent: Boc2O Base: NaOH Boc_Route->Boc_Anhydride Protocol B Fmoc_OSu Reagent: Fmoc-OSu Base: NaHCO3 Protect_Step->Fmoc_OSu Protocol A

Figure 1: Strategic decision tree for selecting protection schemes. The Fmoc route is prioritized to avoid the use of Hydrogen Fluoride (HF).

Detailed Protocols

Protocol A: Fmoc Protection (N-Terminus)

This is the gold-standard method for preparing the building block for SPPS. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is more reactive but can lead to the formation of "Fmoc-dipeptides" (dimerization) and is more prone to inducing racemization or side reactions with the strained ring.

Reagents:

  • 3-amino-3-cyclopropylpropanoic acid (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Water / Acetone (1:1) or Water / Dioxane (1:1)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 3-amino-3-cyclopropylpropanoic acid (10 mmol) in water (25 mL). Add

    
     (20 mmol, 2.0 equiv) and stir until a clear solution is obtained.
    
    • Note: The pH should be maintained between 8.5 and 9.0. If the pH is too high (>10), base-catalyzed polymerization or ring degradation could theoretically occur, though rare.

  • Addition: Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in Acetone or Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes at Room Temperature (RT).

  • Reaction: Stir the mixture vigorously at RT for 3–12 hours. Monitor consumption of the free amino acid by TLC (n-Butanol/AcOH/Water 3:1:1) or LC-MS.[1]

    • Checkpoint: The mixture will become cloudy as the Fmoc-derivative forms.

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at

      
      .
      
    • Dilute the remaining aqueous residue with water (30 mL).

    • Wash: Extract with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
      
    • Acidification: Cool the aqueous phase to

      
      . Carefully acidify to pH 2–3 using 1N HCl or 10% Citric Acid.
      
      • Critical: Do not use concentrated HCl; local heating and high acidity can damage the cyclopropyl ring.

    • Extraction: Extract the precipitated product into Ethyl Acetate (

      
       mL).
      
  • Isolation: Wash the combined Ethyl Acetate layers with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate to dryness.
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95% Data Validation:


-NMR should show the cyclopropyl protons (multiplets typically around 0.2–0.6 ppm) and the Fmoc aromatic signals (7.3–7.8 ppm).
Protocol B: C-Terminal Protection (Methyl Ester)

If solution-phase synthesis is required, protecting the carboxylic acid is necessary.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Methanol (anhydrous)

Methodology (The "Safe" Fisher Esterification):

  • Chill anhydrous Methanol (20 mL) to

    
     under Nitrogen.
    
  • Add

    
     (1.5 equiv) dropwise. Stir for 10 minutes.
    
  • Add 3-amino-3-cyclopropylpropanoic acid (5 mmol) in one portion.

  • Allow to warm to RT and stir for 12 hours.

    • Why this method? Using

      
       generates anhydrous HCl in situ. While HCl is strong, the absence of water and the relatively mild temperature prevents the cyclopropyl ring opening that might occur in aqueous refluxing strong acids.
      
  • Concentrate in vacuo. The product is isolated as the Hydrochloride salt.

Stability & Orthogonality Data

The following table summarizes the stability of the cyclopropyl moiety against common deprotection cocktails.

Reagent / ConditionPurposeCyclopropyl StabilityNotes
20% Piperidine in DMF Fmoc RemovalStable Standard SPPS condition. No risk.
95% TFA / 2.5% TIPS / H2O Boc/tBu RemovalStable Standard cleavage. TIPS acts as a scavenger preventing electrophilic attack on the ring.
H2 / Pd/C (1 atm, MeOH) Cbz/Bn RemovalGenerally Stable Caution: Prolonged exposure or acidic solvents (AcOH) can lead to ring opening (hydrogenolysis of the C-C bond).
Anhydrous HF Final Cleavage (Boc)Unstable / Risky High risk of ring opening or rearrangement. Avoid.
LiOH / NaOH (aq) Ester HydrolysisStable Standard saponification is safe.

Mechanistic Workflow: SPPS Cycle

This diagram illustrates the safe handling of the residue during a standard Solid Phase Peptide Synthesis cycle.

SPPS_Cycle Resin Resin-Peptide-NH2 Coupling Coupling Step: Fmoc-AA-OH + HATU/DIPEA Resin->Coupling Intermediate Resin-Peptide-AA(cPr)-Fmoc Coupling->Intermediate Amide Bond Formation Deprotect Deprotection: 20% Piperidine/DMF Intermediate->Deprotect Base Induced Elimination FreeAmine Resin-Peptide-AA(cPr)-NH2 Deprotect->FreeAmine Fmoc Removal FreeAmine->Coupling Next Cycle Cleavage Final Cleavage: 95% TFA / TIPS / H2O FreeAmine->Cleavage End of Synthesis Final Final Peptide (Intact Cyclopropyl) Cleavage->Final Scavengers protect ring

Figure 2: SPPS workflow.[2] Note that the cyclopropyl ring is spectators to the coupling and deprotection, but requires scavengers (TIPS) during TFA cleavage to prevent cation-induced ring opening.

Troubleshooting & Expert Tips

  • Scavengers are Mandatory: During TFA cleavage, the cyclopropyl ring acts as a potential weak nucleophile. If you have Trityl (Trt) or t-Butyl cations floating around without sufficient scavengers (Triisopropylsilane - TIPS), these cations can attack the ring or induce rearrangement. Always use at least 2.5% TIPS.

  • Avoid "Fmoc-Cl": As noted in Protocol A, Fmoc-chloride is too aggressive. The formation of dipeptides is a known side reaction with beta-amino acids because the nucleophilicity of the beta-amine is distinct from alpha-amines. Fmoc-OSu controls this kinetics.

  • Solubility:

    
    -amino acids often display different solubility profiles than 
    
    
    
    -amino acids. If the Fmoc-derivative precipitates during synthesis, switch from Acetone to Dioxane or THF to maintain homogeneity.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][][7] Chemical Reviews, 109(6), 2455-2504.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of cyclopropyl to hydrogenation/acid).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Context on beta-amino acid stability and synthesis).

  • Ebner, C., & Seebach, D. (2011). "The synthesis of beta-peptides." Accounts of Chemical Research. (Detailed protocols on beta-amino acid coupling).

Sources

Microwave-assisted coupling of hindered beta-amino acids

High-Efficiency Microwave-Assisted Coupling of Hindered -Amino Acids in SPPS

Application Note & Protocol Guide

Executive Summary

The incorporation of






This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol specifically optimized for these difficult couplings. By leveraging dielectric heating, we can overcome the activation energy barrier (

Scientific Foundation: The Microwave Advantage

Dielectric Heating vs. Conductive Heating

In conventional synthesis, heat transfers from the vessel wall inward (conduction), creating thermal gradients. In MW-SPPS, energy is transferred directly to the solvent and reagents via dipolar rotation and ionic conduction .

  • Dipolar Rotation: Polar solvent molecules (DMF, NMP) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates rapid, uniform internal heat.

  • The "Specific Microwave Effect": While debated, the consensus in peptide chemistry is that the primary benefit is the rapid attainment of high temperatures (

    
    ) which disrupts inter-chain hydrogen bonds (
    
    
    -sheets) that cause "difficult sequences" and resin aggregation.
Overcoming Steric Hindrance

For a hindered






Critical Parameters & Reagent Selection

The choice of coupling cocktail is binary: Standard for speed/safety, and High-Power for the specific hindered

Table 1: Coupling Reagent Comparison for MW-SPPS
ParameterDIC / Oxyma Pure HATU / HOAt / DIEA COMU / DIEA
Role General Routine CouplingHindered / Difficult Couplings High-Efficiency Alternative
Mechanism Carbodiimide (Neutral pH)Uronium/Aza-benzotriazole (Basic pH)Uronium/Oxyma (Basic pH)
Racemization Risk Low (Safe for Cys/His)Moderate (High at

)
Low-Moderate
Stability HighUnstable in DMF (Use immediately)Stable
Recommendation Use for backbone; safe baseline.Gold Standard for hindered

-AAs.
Excellent alternative to HATU.

Experimental Protocols

Protocol A: Resin Preparation & Swelling
  • Resin Choice: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or PEG-PS to minimize steric crowding between growing chains.

  • Swelling: Swell resin in DMF for 20 minutes at Room Temperature (RT) prior to the first step. Microwaves are not needed for swelling.

Protocol B: The "Hindered -Coupling" Cycle

Use this specific cycle ONLY when introducing the hindered

Reagents:

  • Amino Acid: 0.2 M in DMF (5-fold excess relative to resin).

  • Activator: 0.5 M HATU in DMF (4.9-fold excess).

  • Base: 2.0 M DIEA (N,N-Diisopropylethylamine) in NMP (10-fold excess).

Step-by-Step Workflow:

  • Deprotection (Fmoc Removal):

    • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide).[1]

    • MW Stage 1: 75°C, 30 Watts, 120 seconds.

    • Wash: DMF (4 x 30 sec).

  • Pre-Activation (Crucial for Hindered AAs):

    • Combine Amino Acid and HATU outside the vessel.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not let the activated ester sit for >2 mins before addition; HATU degrades.

  • Coupling (The Critical Step):

    • Add pre-activated cocktail to resin.

    • MW Stage 1 (Ramp): Ramp to 75°C over 2 mins.

    • MW Stage 2 (Hold): Hold at 75°C (or 90°C for extremely hindered

      
      ) for 10 minutes .
      
    • Note: For extremely difficult residues (e.g., adjacent

      
      -AAs), perform a Double Couple  (Drain 
      
      
      Fresh Reagents
      
      
      Repeat MW).
  • Capping (Mandatory):

    • Reagent: Acetic Anhydride / DIEA / DMF.

    • Condition: RT for 5 mins or MW at 50°C for 2 mins.

    • Reason: Caps unreacted amines to prevent "deletion sequences" which are impossible to purify later.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting conditions and the physical workflow.

Diagram 1: Optimization Logic for Hindered Residues

GStartStart: Next Residue CouplingIsHinderedIs Residue Hindered?(e.g., Beta-AA, N-Me, Aib)Start->IsHinderedIsCysHisIs it Cys or His?IsHindered->IsCysHisNoHinderedCycleHindered CycleHATU/DIEA, 75°C, 10 minIsHindered->HinderedCycleYesStandardCycleStandard CycleDIC/Oxyma, 75°C, 5 minIsCysHis->StandardCycleNoGentleCycleGentle CycleDIC/Oxyma, 50°C, 10 min(Prevent Racemization)IsCysHis->GentleCycleYesCheckColorKaiser/Chloranil TestStandardCycle->CheckColorGentleCycle->CheckColorHinderedCycle->CheckColorPassPositive (Blue/Green)?Coupling FailedCheckColor->PassDoubleCoupleDouble CoupleFresh ReagentsIncrease T to 90°CPass->DoubleCoupleYes (Colored)ProceedProceed to DeprotectionPass->ProceedNo (Colorless)DoubleCouple->CheckColorRe-test

Caption: Decision tree for selecting coupling conditions based on steric hindrance and racemization risk.

Diagram 2: The Microwave SPPS Cycle

WorkflowResinResin-AA(n)DeprotectFmoc Removal20% Pip/DMFMW: 75°C, 3 minResin->DeprotectWash1WashDMF x4Deprotect->Wash1CoupleCouplingMW: 75-90°C10 minWash1->CoupleActivateActivationAA + HATU + DIEAActivate->CoupleAdd immediatelyWash2WashDMF x4Couple->Wash2CapCappingAc2O/DIEAWash2->CapNextResin-AA(n+1)Cap->NextNext->DeprotectNext Cycle

Caption: Step-by-step workflow for a single elongation cycle using microwave irradiation.

Troubleshooting & Quality Control

The "Self-Validating" Steps

To ensure protocol integrity, perform these checks during synthesis, not just at the end:

  • Chloranil Test (for Secondary Amines): Since

    
    -amino acids or Proline are secondary amines, the standard Kaiser test (ninhydrin) is unreliable. Use the Chloranil test.
    
    • Result: Blue/Green beads = Unreacted amine (Incomplete coupling).

    • Action: Retreatment required (Double Couple).

  • Micro-Cleavage: At critical junctures (after the hindered block), remove ~5 mg of resin, cleave (95% TFA), and analyze via LC-MS. This confirms the mass before wasting expensive reagents on subsequent steps.

Common Pitfalls
  • Aspartimide Formation: If your sequence contains Asp-Gly, Asp-Asn, or Asp-Ser, the high temperatures of MW-SPPS can catalyze ring closure.

    • Solution: Add 0.1 M HOBt to the Piperidine deprotection solution.[1]

  • Racemization of Cys/His:

    • Solution:NEVER microwave Cys or His at >50°C. Use the "Gentle Cycle" (50°C, 10 min) or couple at Room Temperature for 60 mins using DIC/Oxyma.

References

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • CEM Corporation. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. Application Note. Link

  • Biotage. (2020). Strategies for the Synthesis of Hindered Peptides. Biotage Application Notes. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

Synthesis of beta-peptides containing cyclopropyl side chains

Application Note: Precision Synthesis of -Peptides Containing Cyclopropyl Side Chains

Executive Summary

The incorporation of cyclopropyl moieties into


14-helix

This guide provides a validated protocol for the synthesis of


-cyclopropyl amino acids

Scientific Rationale & Mechanistic Insight

The Cyclopropyl Constraint

In



  • Consequence: This pre-organizes the monomer into a gauche conformation, lowering the entropic cost of folding into a stable helix.

  • Metabolic Stability: The non-natural backbone and the steric bulk of the cyclopropyl group render these peptides virtually immune to standard proteases (trypsin, chymotrypsin).

Synthetic Strategy: Arndt-Eistert Homologation

While various routes exist (e.g., Michael addition to chiral acceptors), the Arndt-Eistert homologation remains the most robust method for generating enantiopure



Module 1: Monomer Synthesis Protocol

Target: Fmoc-


Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Fmoc-L-Cyclopropylglycine (Starting material)

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • TMS-Diazomethane (2.0 M in hexanes) – Safer alternative to diazomethane gas

  • Silver benzoate (

    
    )
    
  • 1,4-Dioxane/Water

Step-by-Step Methodology
  • Mixed Anhydride Formation (Activation):

    • Dissolve Fmoc-L-cyclopropylglycine (1.0 eq) in anhydrous THF under

      
       atmosphere at -15°C.
      
    • Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

    • Critical Checkpoint: Stir for 20 minutes. The formation of a white precipitate (NMM·HCl) indicates successful activation.

  • Diazoketone Generation:

    • Add TMS-Diazomethane (2.5 eq) slowly to the cold mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

    • Safety: Perform in a well-ventilated fume hood. Quench excess diazomethane with dilute acetic acid before workup.

    • Purification: Isolate the

      
      -diazoketone via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).
      
  • Wolff Rearrangement (Homologation):

    • Dissolve the purified diazoketone in 1,4-dioxane/water (9:1 v/v).

    • Add Silver Benzoate (0.1 eq) and sonicate or heat to 50°C.

    • Mechanism:[1][2][3][4][5][6] The silver catalyst promotes the loss of

      
      , generating a ketene intermediate which is immediately trapped by water to form the 
      
      
      -amino acid.
    • Endpoint: Evolution of gas (

      
      ) ceases and TLC shows consumption of the yellow diazoketone.
      
Visualization: Arndt-Eistert Homologation Workflow

ArndtEistertStartFmoc-α-CyclopropylglycineActMixed Anhydride(Activation)Start->ActIBCF, NMM-15°CDiazoα-Diazoketone(Intermediate)Act->DiazoTMS-DiazomethaneKeteneKetene Species(Transient)Diazo->KeteneAg BenzoateWolff RearrangementProductFmoc-β-HomocyclopropylglycineKetene->ProductH2O(Trapping)

Figure 1: The Arndt-Eistert homologation pathway converting the


Module 2: Solid Phase Oligomerization (SPPS)

Challenge: The cyclopropyl group at the

Solution:
Protocol Specifications
ParameterStandard ConditionCyclopropyl

-Peptide Condition
Resin Wang or Rink AmideRink Amide ChemMatrix (Better swelling)
Loading 0.5 - 0.8 mmol/gLow Loading (0.2 - 0.4 mmol/g)
Coupling Reagent HBTU/DICHATU / HOAt
Base DIPEATMP (2,4,6-Trimethylpyridine) or DIPEA
Coupling Time 45 min (Single)2 x 60 min (Double Coupling)
Step-by-Step SPPS Cycle
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Pre-activation: Dissolve Fmoc-

      
      -Cpg-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3.0 eq) to suppress racemization. Add DIPEA (6.0 eq).
      
    • Reaction: Add activated solution to resin. Shake for 60 minutes.

    • Drain & Repeat: Drain the vessel and repeat the coupling step with fresh reagents for another 60 minutes.

    • QC: Perform a Chloranil test (more sensitive for secondary amines/hindered amines than Kaiser test). If blue particles persist, perform a third coupling.

  • Capping (Optional but Recommended):

    • Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Time: 2-3 hours.

    • Precipitate in cold diethyl ether.

Visualization: Optimized SPPS Cycle

SPPS_CycleResinFmoc-ResinDeprotectDeprotection(20% Piperidine)Resin->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1Couple1Coupling 1(HATU/HOAt, 60 min)Wash1->Couple1Couple2Coupling 2(Fresh Reagents, 60 min)Couple1->Couple2TestChloranil Test(QC Check)Couple2->TestTest->Couple2Fail (Blue)CapCapping(Ac2O)Test->CapPass (Colorless)NextNext CycleCap->Next

Figure 2: Modified SPPS cycle emphasizing double coupling and rigorous QC testing for sterically hindered cyclopropyl residues.

Structural Characterization & QC

Once synthesized, the

  • Mass Spectrometry (ESI-MS):

    • Expect a mass shift of +14 Da per residue compared to the

      
      -peptide analog (due to the extra 
      
      
      in the backbone).
  • Circular Dichroism (CD):

    • 14-Helix Signature: Look for a maximum at ~214 nm and a minimum at ~198 nm in methanol. This confirms the cyclopropyl side chains are successfully enforcing the helical fold.

  • NMR Spectroscopy:

    • NOESY: Strong

      
       and 
      
      
      cross-peaks are diagnostic of the 14-helix.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications.[3] Link
    
  • Appella, D. H., et al. (1999).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society. Link
  • Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[5] Angewandte Chemie International Edition.[5] Link

  • Wimmer, L., et al. (2023). Synthesis of Cyclopropane-Containing Amino Acids.[7][8][9][6] Organic Letters. Link(Note: Generalized link to journal for recent methodologies).

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of (3S)-3-Amino-3-cyclopropylpropanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-canonical amino acids into peptide sequences. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the coupling efficiency of (3S)-3-Amino-3-cyclopropylpropanoic acid in your Solid-Phase Peptide Synthesis (SPPS) workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound.

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound presents significant steric hindrance due to the bulky cyclopropyl group adjacent to the amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.[1]

Q2: What are the immediate signs of poor coupling efficiency with this amino acid?

The most direct indicator of incomplete coupling is a positive Kaiser test (blue beads) after the coupling step, which signifies the presence of unreacted primary amines.[2] Subsequent analysis of the crude peptide by HPLC/MS will often show a significant peak corresponding to a deletion sequence (the peptide lacking the intended cyclopropyl amino acid).

Q3: Can I just extend the coupling time to solve the issue?

While extending the reaction time can help drive the reaction to completion, it is often not sufficient on its own for severely hindered residues.[3] Prolonged exposure to basic conditions during coupling can also increase the risk of side reactions, including racemization.

Q4: Are there specific coupling reagents that are known to be more effective for such hindered amino acids?

Yes, more potent coupling reagents are generally required. Guanidinium/uronium salt-based reagents like HATU, HCTU, and COMU are often more effective than standard carbodiimide reagents (e.g., DIC) for sterically hindered couplings.[2][4] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing side reactions.[5]

Q5: Is racemization a significant concern with this compound?

Racemization is a potential issue with any amino acid during activation and coupling.[6] The risk can be elevated with hindered amino acids if harsh conditions or extended reaction times are used. The choice of base and additives is crucial for suppressing racemization.[6] Additives like HOBt, HOAt, and Oxyma Pure are used to form active esters that can reduce the likelihood of racemization.[6]

Troubleshooting Guide: Low Coupling Yield

When encountering low coupling efficiency for this compound, a systematic approach to troubleshooting is essential.

Initial Diagnosis: Confirming Incomplete Coupling

The first step is to unequivocally confirm that low yield is due to poor coupling of the target amino acid.

  • Kaiser Test: A qualitative and rapid test to detect free primary amines on the resin. A strong blue color after the coupling step is a clear indication of a problem.

  • Cleavage and Analysis of a Small Resin Sample: After the problematic coupling step, cleave the peptide from a small amount of resin. Analyze the crude product using RP-HPLC and Mass Spectrometry. Look for the presence and relative abundance of the desired full-length peptide versus the deletion sequence.

Troubleshooting Workflow

If incomplete coupling is confirmed, follow this workflow to systematically address the issue.

G start Low Yield Detected (Positive Kaiser Test / HPLC-MS) reagent Step 1: Change Coupling Reagent start->reagent Initial Step double_couple Step 2: Implement Double Coupling reagent->double_couple If still incomplete success Coupling Efficiency Improved reagent->success If successful conditions Step 3: Optimize Reaction Conditions double_couple->conditions For further improvement double_couple->success If successful capping Step 4: Introduce a Capping Step conditions->capping To minimize impurities conditions->success If successful capping->success If successful failure Persistent Low Efficiency (Re-evaluate Strategy) capping->failure If issues persist

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps
Step 1: Re-evaluate Your Coupling Reagent

Standard coupling reagents like DIC/HOBt are often inefficient for sterically demanding couplings.[7] Upgrading to a more potent reagent is the most impactful first step.

  • Guanidinium/Uronium Reagents (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt or Oxyma esters, which react faster and can overcome steric hindrance more effectively.[8] HATU is often considered a gold standard for difficult couplings.[9]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[5] This makes them particularly suitable if you need to use a large excess of the reagent.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

ReagentClassKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideCost-effective, low racemization with HOBt.Often inefficient for hindered couplings.[7]
HBTU/HCTU Guanidinium/Uronium SaltMore reactive than DIC/HOBt, good for routine synthesis.Can cause guanidinylation side reactions.[5]
HATU Guanidinium/Uronium SaltHighly reactive, excellent for hindered couplings, low racemization.[9]Higher cost, potential for side reactions if not used correctly.[5]
COMU Guanidinium/Uronium SaltReactivity comparable to HATU, safer (non-explosive byproducts).[10]Limited solution stability.
PyBOP Phosphonium SaltHigh reactivity, no guanidinylation, good for cyclization.[5]Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[10]
Step 2: Implement a Double Coupling Protocol

For particularly difficult sequences, a single coupling step, even with a potent reagent, may not be sufficient. Performing the coupling step twice can significantly increase the yield of the desired product.[3]

  • Procedure: After the first coupling reaction, wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of the activated amino acid.[3]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can provide a significant boost in efficiency.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[3] A 3- to 5-fold excess is a common starting point for difficult couplings.

  • Choice of Base: The base used for activation plays a critical role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for minimizing racemization, a less hindered base like N-methylmorpholine (NMM) can be considered, although it may be less effective in promoting the coupling of hindered residues.[6]

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[2] Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion quickly.[1]

Step 4: Introduce a Capping Step

If you continue to see deletion products despite optimization, it is crucial to cap any unreacted N-terminal amines after the coupling step. This prevents them from reacting in subsequent cycles, which simplifies the final purification of the desired full-length peptide.[4]

  • Procedure: After the coupling and subsequent washing steps, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any free amines, rendering them unreactive for the remainder of the synthesis.

Experimental Protocols

Here are detailed protocols for key procedures discussed in this guide.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc-deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-6 times).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-Amino-3-cyclopropylpropanoic acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Activation: Add DIPEA (8 eq) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue to the double coupling protocol. If negative, proceed with washing.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any residual reagents.

Protocol 2: Acetic Anhydride Capping

This should be performed after a coupling step where a positive Kaiser test indicates incomplete reaction.

  • Resin Preparation: Following the coupling step (and optional double coupling), wash the resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove capping reagents and byproducts.

  • Confirmation: A Kaiser test should now be negative (yellow/colorless beads), confirming that all free amines have been capped.

Visualizing the Mechanism: Activation with HATU

The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt-ester intermediate.

G cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH (Amino Acid) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Peptide R-CO-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->Peptide Nucleophilic Attack Resin H₂N-Peptide-Resin Resin->Peptide

Caption: Mechanism of amino acid activation and coupling using HATU.

By understanding the steric challenges posed by this compound and systematically applying these advanced coupling strategies, researchers can significantly improve synthesis outcomes, leading to higher purity and yield of the final peptide product.

References

  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

  • Benchchem. Commonly Used Coupling Reagents in Peptide Synthesis.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

Sources

Technical Support Center: Solubility Strategies for Hydrophobic Beta-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket Subject: Overcoming Aggregation and Precipitation in


-Peptide Workflows
Introduction: The Hydrophobic Paradox

Welcome to the technical support hub for


-peptide engineering. You are likely here because your peptide—designed for proteolytic stability or specific secondary structure (e.g., 14-helix)—has failed to dissolve in aqueous media or precipitated during purification.

The Root Cause: Unlike


-peptides, 

-peptides (specifically those containing

-amino acids or cyclic residues like ACHC) possess a strong propensity to form stable secondary structures even at short lengths. While this drives biological affinity, it often creates "facial amphiphilicity" where a massive hydrophobic patch is exposed to the solvent, leading to rapid, irreversible aggregation.

This guide is structured as a Troubleshooting Workflow . Select the module that corresponds to your current experimental stage.

Module 1: Structural Engineering (Pre-Synthesis)

User Issue: "My peptide aggregates immediately upon cleavage, or I am designing a new analog and want to prevent solubility issues."

Diagnostic: The "Globular Amphiphilicity" Check

Standard amphiphilic helices (segregating hydrophobic and hydrophilic residues to opposite faces) often fail for


-peptides because the hydrophobic face is too stable and "sticky." You must transition from facial amphiphilicity to globular amphiphilicity.

Q: How do I redesign the sequence to improve solubility without killing bioactivity?

A: You must disrupt the continuous hydrophobic patch using "Ionic Shell" Engineering . Instead of a perfect 50/50 split, wrap the hydrophobic core with charged residues.

Protocol: The 14-Helix Design Rule For


-peptides forming a 14-helix (approx. 3 residues per turn), use a polar-nonpolar-polar  triad pattern rather than a continuous block.
FeatureStandard Design (Prone to Aggregation)Solubility-Optimized Design
Residue Pattern


Scaffold Homopolymers of

-hLeu or

-hVal
Mixed

/cyclic residues (e.g., ACHC)
C-Terminus Amidation (

)
Free Acid (

) or charged tag

Expert Insight: Research by the Gellman group demonstrates that "globular amphiphilicity"—where hydrophobic residues are buried by long, flexible polar side chains (like


-hLys)—prevents the intermolecular stacking that causes precipitation [1].
Module 2: Purification & Handling (Post-Synthesis)

User Issue: "My peptide crashes out on the HPLC column or precipitates in the fraction collector."

Troubleshooting Ticket #404: HPLC Blockage

Symptom: High backpressure, broad peaks, or no elution from C18 column. Diagnosis: The peptide is interacting too strongly with the stationary phase or aggregating in the mobile phase.

Q: Standard Acetonitrile/Water gradients aren't working. What is the alternative?

A: Switch to Propanol/Acid Systems or use Fluorinated Solvents to break hydrogen bonds.

Step-by-Step Protocol: The "Hard-to-Dissolve" Injection Method

  • Dissolution: Do not attempt to dissolve the crude pellet in water or weak buffer.

    • Add Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) dropwise until the pellet clears. These solvents disrupt the intermolecular H-bonds of the

      
      -sheet/helix [2].
      
    • Ratio: aim for 10-20% final volume of HFIP/TFE.

  • Dilution: Dilute with 6M Guanidine HCl or 50% Acetic Acid before injection.

  • Mobile Phase Modification:

    • Standard: Water/Acetonitrile + 0.1% TFA.[1]

    • Hydrophobic Rescue: Replace Acetonitrile with Isopropanol (IPA) or n-Propanol .

    • Elevated Temperature: Run the column at 60°C to reduce hydrophobic interaction strength.

Visualization: Purification Decision Tree

HPLC_Strategy Start Crude Beta-Peptide Solubility_Check Soluble in 50% ACN? Start->Solubility_Check Standard_Run Run Standard C18 (0.1% TFA/H2O/ACN) Solubility_Check->Standard_Run Yes Hard_Case Insoluble/Aggregates Solubility_Check->Hard_Case No Dissolution Dissolve in 100% HFIP or TFE Hard_Case->Dissolution Column_Choice Select Column Strategy Dissolution->Column_Choice Strat_A C4 Column (Less Hydrophobic) Column_Choice->Strat_A Strat_B Polymer Column (PLRP-S) High pH (pH 9-10) Column_Choice->Strat_B Strat_C Elevated Temp (60°C) Iso-propanol Gradient Column_Choice->Strat_C

Caption: Decision matrix for purifying hydrophobic


-peptides based on solubility profiles.
Module 3: Formulation & Bioassays (Application)

User Issue: "The peptide is pure, but precipitates when I add it to PBS or Cell Media."

Troubleshooting Ticket #505: "The DMSO Crash"

Symptom: You dissolve stock in 100% DMSO, but upon dilution into media (aqueous), the solution turns cloudy (Tyndall effect). Causality: The "water shock" forces the hydrophobic


-peptide to self-assemble instantly.

Q: How do I keep the peptide soluble in biological buffers without toxic levels of DMSO?

A: Use Cyclodextrin Complexation or PEGylation .

Strategy A: Cyclodextrin Encapsulation (Non-Covalent)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "donut" around the hydrophobic residues, shielding them from water without altering the peptide's chemical structure.[2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Dissolve your peptide in a minimal volume of DMSO (e.g., 10 µL).

  • Add the peptide-DMSO mix into the Cyclodextrin solution with vortexing.

  • Result: The hydrophobic face is sequestered. This formulation is generally non-toxic and compatible with IV administration [3].

Strategy B: PEGylation (Covalent Modification)

If the peptide is for in vivo use, covalent attachment of Polyethylene Glycol (PEG) increases the hydrodynamic radius and water solubility.[3]

Protocol:

  • Site: N-terminus or a specific Cysteine side chain.

  • Reagent: mPEG-NHS ester (for N-term) or mPEG-Maleimide (for Cys).

  • Impact: A 2kDa to 5kDa PEG chain is usually sufficient to solubilize a 10-mer hydrophobic

    
    -peptide [4].
    

Comparative Data: Solubilizing Agents

AgentMechanismProsCons
DMSO CosolventUniversal solventToxic to cells >1%; causes "crash" on dilution
HP-

-CD
EncapsulationBiocompatible; stabilizes structureRequires optimization of molar ratio
PEG (2-5kDa) Steric ShieldingIncreases half-life & solubilityCan reduce binding affinity (steric hindrance)
Tween-20 SurfactantCheap; effectiveLytic to cell membranes; interferes with assays
References
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Link

Sources

Technical Support Center: Optimization of Crystallization Conditions for (3S)-3-Amino-3-cyclopropylpropanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this chiral amino acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your crystallization processes effectively.

I. Understanding the Molecule: The Key to Successful Crystallization

This compound is a chiral non-proteinogenic β-amino acid. Its structure, containing both a basic amino group and an acidic carboxylic acid group, means it exists as a zwitterion at its isoelectric point.[1] This amphoteric nature is fundamental to its crystallization behavior, as the solubility is highly dependent on the pH of the solution.[2]

The formation of salts, such as hydrochloride or tosylate, alters the molecule's overall charge and intermolecular interactions, significantly impacting its solubility and crystallization characteristics.[3] Understanding the interplay between the molecular structure, salt form, pH, and solvent system is paramount for developing a robust crystallization protocol.

II. Troubleshooting Guide: From Common Issues to Practical Solutions

This section addresses specific problems you may encounter during the crystallization of this compound salts.

Problem 1: No Crystal Formation After Cooling or Anti-Solvent Addition

  • Probable Causes:

    • High Solubility: The concentration of the amino acid salt in the chosen solvent system may be below the supersaturation point, even after cooling or adding an anti-solvent.[2]

    • Inappropriate Solvent System: The selected solvent may be too good at solvating the molecule, preventing it from reaching the necessary supersaturation for nucleation.

    • Presence of Solubilizing Impurities: Certain impurities can increase the overall solubility of the target compound.

  • Solutions & Scientific Rationale:

    • Increase Supersaturation:

      • Solvent Evaporation: Gently evaporate a portion of the solvent to increase the concentration of the amino acid salt. This will bring the solution closer to its saturation point.

      • Further Cooling: If using cooling crystallization, lower the temperature further. The solubility of most amino acids decreases with temperature.

      • Additional Anti-Solvent: In anti-solvent crystallization, carefully add more anti-solvent to further decrease the solubility of the target compound.[4]

    • Solvent System Re-evaluation:

      • Consult solubility data for similar amino acids to select a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A solvent system with a steeper solubility-temperature profile is often desirable for cooling crystallization.[2]

    • Induce Nucleation:

      • Seeding: Introduce a small, pure crystal of the desired this compound salt. This provides a template for crystal growth, bypassing the often-difficult primary nucleation step.

      • Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create micro-abrasions that act as nucleation sites.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Solid Crystals

  • Probable Causes:

    • High Supersaturation: A very high level of supersaturation can lead to the formation of an amorphous oil rather than an ordered crystal lattice. This is common when the rate of anti-solvent addition or cooling is too fast.

    • High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.

    • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization, promoting the formation of a liquid phase.

  • Solutions & Scientific Rationale:

    • Reduce the Rate of Supersaturation Generation:

      • Slower Cooling/Addition: Decrease the cooling rate or the rate of anti-solvent addition. This allows the molecules more time to orient themselves into a stable crystal lattice.

      • Higher Temperature: Start the anti-solvent addition at a slightly higher temperature to reduce the initial supersaturation level.

    • Solvent System Modification:

      • Add a Co-solvent: Introducing a co-solvent can sometimes mediate the crystallization process and prevent oiling out.

      • Change the Solvent/Anti-solvent: Experiment with different solvent and anti-solvent combinations.

    • Purification of the Starting Material: If impurities are suspected, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.

Problem 3: Formation of Very Fine Needles or Small Crystals

  • Probable Causes:

    • Rapid Nucleation: A high degree of supersaturation can lead to rapid and excessive nucleation, resulting in a large number of small crystals competing for the available solute.

    • Insufficient Growth Time: If the crystallization process is too rapid, the crystals do not have sufficient time to grow to a larger size.

  • Solutions & Scientific Rationale:

    • Control Nucleation and Promote Growth:

      • Slower Supersaturation: As with "oiling out," a slower rate of cooling or anti-solvent addition will favor crystal growth over nucleation.

      • Seeding: Using a small amount of seed crystals in a solution that is only slightly supersaturated can promote the growth of larger, more well-defined crystals.

      • Temperature Cycling: In some cases, cycling the temperature (dissolving some of the smaller crystals and allowing the larger ones to grow) can improve the crystal size distribution.

Problem 4: Low Crystal Yield

  • Probable Causes:

    • Incomplete Crystallization: The final concentration of the amino acid salt in the mother liquor may still be relatively high.

    • Losses During Isolation: Product may be lost during filtration or washing steps.

  • Solutions & Scientific Rationale:

    • Maximize Crystallization:

      • Optimize Final Temperature/Solvent Composition: Ensure the final cooling temperature is sufficiently low or the final anti-solvent concentration is high enough to minimize the solubility of the product.

      • Allow Sufficient Time: Ensure the crystallization process has reached equilibrium before filtering.

    • Improve Isolation Technique:

      • Pre-chill Wash Solvent: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system as the mother liquor) to minimize dissolution of the product.

      • Efficient Filtration: Use an appropriate filtration technique to ensure complete separation of the crystals from the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the crystallization of this compound salts?

A1: pH is arguably the most critical parameter.[5] The solubility of amino acids is at its minimum at their isoelectric point (pI).[2] When forming a salt, such as a hydrochloride, the pH of the solution will be acidic, and the amino acid will be protonated and more soluble. Crystallization of the salt is often achieved by adjusting the pH or by using a solvent system where the salt form has lower solubility. Careful control of pH throughout the process is essential for reproducibility and for obtaining the desired crystalline form.

Q2: How do I choose an appropriate solvent system for crystallization?

A2: The ideal solvent system is one in which the this compound salt has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or high solubility in the solvent and low solubility in the anti-solvent (for anti-solvent crystallization). A good starting point is to test the solubility of your salt in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate). For salts, aqueous-organic mixtures are often effective.

Q3: What are the likely impurities in my this compound sample?

A3: Potential impurities will depend on the synthetic route. Common impurities in amino acid preparations can include:

  • Enantiomeric Impurity: The corresponding (3R)-enantiomer.

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed from side reactions. For instance, in syntheses involving a one-pot reaction of an aldehyde, malonic acid, and ammonium acetate to form a β-amino acid core, cinnamic acid derivatives can be a side product.[6]

  • Residual Solvents: Solvents used in the synthesis or previous purification steps.

The presence of these impurities can significantly impact crystallization, potentially leading to oiling out, poor crystal quality, or inhibition of crystallization altogether.

Q4: How can I determine the purity of my crystallized product?

A4: A combination of analytical techniques should be used to assess purity:

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining chemical purity. Chiral HPLC or GC can be used to determine the enantiomeric purity.[7]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

IV. Experimental Protocols

The following are generalized protocols. Optimal conditions will need to be determined empirically for your specific salt and purity requirements.

Protocol 1: Cooling Crystallization of this compound Hydrochloride
  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound hydrochloride in a minimal amount of a suitable solvent (e.g., a mixture of isopropanol and water) at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature without agitation. This allows for the formation of larger, more well-defined crystals.

  • Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization of this compound Tosylate
  • Dissolution: Dissolve the crude this compound tosylate in a suitable solvent in which it is freely soluble (e.g., methanol or ethanol).

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent in which the tosylate salt is poorly soluble (e.g., ethyl acetate or diethyl ether) with gentle stirring. The addition should be dropwise to control the rate of supersaturation.

  • Crystallization: Continue stirring for a period to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

V. Visualizing Crystallization Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in cooling and anti-solvent crystallization.

CoolingCrystallization cluster_0 Cooling Crystallization Workflow Dissolution 1. Dissolve in Minimal Hot Solvent HotFiltration 2. Hot Filtration (Optional) Dissolution->HotFiltration SlowCooling 3. Slow Cooling to Room Temp HotFiltration->SlowCooling FurtherCooling 4. Further Cooling (Ice Bath) SlowCooling->FurtherCooling Isolation 5. Isolate Crystals (Filtration) FurtherCooling->Isolation Washing 6. Wash with Cold Solvent Isolation->Washing Drying 7. Dry Under Vacuum Washing->Drying

Caption: Workflow for Cooling Crystallization.

AntiSolventCrystallization cluster_1 Anti-Solvent Crystallization Workflow Dissolution 1. Dissolve in Good Solvent AntiSolventAddition 2. Slow Addition of Anti-Solvent Dissolution->AntiSolventAddition Crystallization 3. Allow for Complete Crystallization AntiSolventAddition->Crystallization Isolation 4. Isolate Crystals (Filtration) Crystallization->Isolation Washing 5. Wash with Anti-Solvent Isolation->Washing Drying 6. Dry Under Vacuum Washing->Drying

Caption: Workflow for Anti-Solvent Crystallization.

VI. Concluding Remarks

The successful crystallization of this compound salts is a multifactorial process that requires careful control of several experimental variables. This guide provides a foundational understanding and practical troubleshooting strategies to address common challenges. Remember that empirical optimization is key. Systematic experimentation with solvent systems, pH, temperature, and concentration, coupled with diligent in-process monitoring and final product analysis, will lead to a robust and reproducible crystallization process.

VII. References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Tseng, H. W., et al. (2009). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 54(3), 1015-1018.

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Weaver, D. F., & Tan, C. Y. K. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.

  • Wang, S., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(40), 12866-12876.

  • Bielik, A., & Płotka-Wasylka, J. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(7), 109-121.

  • Fleck, M., & Petrosyan, A. M. (2014). Salts of amino acids: Crystallization, Structure and Properties. Springer.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Ferreira, O., et al. (2022). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 67(10), 3045-3055.

  • van der Woerd, M. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 140-147.

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.

  • LibreTexts. (2024). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • European Patent Office. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. EP0477991B1.

  • Ferreira, O., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Journal of Chemical & Engineering Data, 67(10), 3045-3055.

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US5118815A.

  • Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 63(8), 1173-1179.

  • Petrosyan, A. M., & Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Tilborg, A., Norberg, B., & Wouters, J. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. European journal of medicinal chemistry, 74, 47-60.

  • Tilborg, A., Norberg, B., & Wouters, J. (2014). Figure 1 from Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. Semantic Scholar. Retrieved from [Link]

  • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]

  • Reddy, M. S., et al. (2007). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. BR0009277A.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for Enantiomeric Excess of (3S)-3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-Amino-3-cyclopropylpropanoic acid is a critical


-amino acid intermediate, often utilized in the synthesis of antiviral pharmacophores (e.g., HCV protease inhibitors). Its analysis presents a distinct "Triad of Challenges" for the analytical scientist:
  • Zwitterionic Character: High polarity makes retention on standard reversed-phase columns difficult without ion-pairing reagents.

  • Weak Chromophore: The lack of a conjugated

    
    -system (beyond the carboxyl group) necessitates detection at low UV wavelengths (<210 nm) or the use of universal detectors (CAD, ELSD, MS).
    
  • Steric Bulk: The

    
    -cyclopropyl group creates significant steric hindrance near the chiral center, which, paradoxically, aids chiral recognition if the correct selector is chosen.
    

This guide objectively compares three distinct methodologies to determine enantiomeric excess (EE): Zwitterionic Ion-Exchange (ZWIX) , Crown Ether Complexation , and Marfey’s Derivatization .

Part 1: Methodological Analysis & Comparison[1]

Method A: The Modern Standard – Zwitterionic Ion-Exchange (ZWIX)

Best for: R&D, LC-MS applications, and high-throughput screening without derivatization.

The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1][2] This creates a zwitterionic stationary phase that interacts with the amino acid via a "Double Ion-Pairing" mechanism.[2][3]

  • Mechanism: The amino group of the analyte interacts with the sulfonic acid (anion exchanger) on the CSP, while the carboxyl group of the analyte interacts with the quinuclidine nitrogen (cation exchanger). The cyclopropyl group fits into the hydrophobic pocket of the cinchona scaffold.

  • Key Advantage: Unlike crown ethers, ZWIX columns work with volatile mobile phases (MeOH/ACN/Water + Formic Acid/Ammonium formate), making them fully LC-MS compatible . This solves the UV detection limit issue.

Method B: The Classic "Gold Standard" – Crown Ether (Crownpak)

Best for: QC environments, process control, and samples where derivatization is forbidden.

Crownpak CR-I(+) (immobilized crown ether) specifically targets primary amines.

  • Mechanism: The ammonium ion (

    
    ) of the amino acid forms an inclusion complex with the 18-crown-6 ether ring. The three hydrogens of the amine form hydrogen bonds with the ether oxygens.
    
  • The "Cyclopropyl" Factor: The hydrophobic cyclopropyl group significantly increases retention on these columns compared to alanine or glycine. Methanol must be added to the mobile phase to modulate this hydrophobic interaction.

  • Limitation: Requires acidic mobile phases (pH 1.0–2.0), typically Perchloric Acid (

    
    ), to ensure the amine is fully protonated. This is corrosive and incompatible with Mass Spectrometry.
    
Method C: High-Sensitivity Derivatization – Marfey’s Method

Best for: Trace impurity profiling (<0.1% enantiomer), biological matrices, and labs without chiral columns.

This indirect method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to react with the amino acid, creating diastereomers.

  • Mechanism: Nucleophilic aromatic substitution. The diastereomers formed (L-L and L-D) have different physical properties and can be separated on a standard achiral C18 column.

  • Key Advantage: Introduces a strong chromophore (absorbance at 340 nm), allowing nanomolar sensitivity with standard UV detectors.

Comparative Data Summary
FeatureMethod A: Chiralpak ZWIXMethod B: Crownpak CR-I(+)Method C: Marfey's (FDAA)
Separation Mode Direct (Double Ion-Pairing)Direct (Host-Guest)Indirect (Diastereomeric)
Resolution (

)
High (> 2.5 typical)Very High (> 5.0 typical)High (> 3.0 typical)
Detection Limit Low (requires MS or CAD)Moderate (Low UV 200nm)Excellent (UV 340nm)
Throughput High (10-15 min run)Moderate (20-30 min run)Low (Requires 90 min prep)
MS Compatible Yes No (Perchloric acid)Yes
Cost per Sample Low (Column investment only)Low (Column investment only)High (Reagent + Labor)

Part 2: Decision Logic & Workflows

MethodSelection Start Sample Type: this compound Q1 Is Mass Spec (MS) available? Start->Q1 Q2 Is the sample concentration > 0.5 mg/mL? Q1->Q2 No Q3 Is this for trace impurity (<0.1%)? Q1->Q3 Yes MethodB Method B: Crownpak CR-I (Direct / UV 200nm / Robust) Q2->MethodB Yes (High Conc) MethodC Method C: Marfey's Reagent (Indirect / UV 340nm / High Sens) Q2->MethodC No (Low Conc/UV issue) MethodA Method A: ZWIX (+/-) (Direct / MS-Compatible) Q3->MethodA No (Standard EE) Q3->MethodC Yes (Need Sensitivity)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.

Part 3: Detailed Experimental Protocols

Protocol 1: Zwitterionic Separation (Recommended for R&D)

Objective: Direct separation of enantiomers using LC-MS or LC-CAD.

  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 
    
    
    
    m).[1][4]
  • Mobile Phase:

    • Solvent A: Methanol (HPLC Grade).[5]

    • Solvent B: Acetonitrile.[5]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note on Causality: The specific ratio of acid to base (2:1) ensures the amino acid is zwitterionic while the selector maintains its charge state for double ion-pairing.

  • Isocratic Composition: MeOH/ACN/Water (49:49:2 v/v/v) containing the additives.[6]

    • Why Water? A small amount (2%) helps solubilize the zwitterion and sharpens peaks.

  • Flow Rate: 0.4 mL/min.[5]

  • Temperature: 25°C.

  • Detection:

    • MS: ESI Positive Mode (M+H)

      
       = 130.1 m/z.
      
    • UV: Not recommended (or 205 nm if concentration > 1 mg/mL).

Protocol 2: Marfey’s Derivatization (Recommended for Trace Analysis)

Objective: Create UV-active diastereomers for high-sensitivity detection.

MarfeysWorkflow Step1 Sample Prep 50 µL Sample (50mM) + 100 µL NaHCO3 (1M) Step2 Reaction Add 100 µL FDAA (1% in Acetone) Incubate 40°C / 60 min Step1->Step2 pH > 8.0 required Step3 Quenching Add 20 µL HCl (2M) Cool to RT Step2->Step3 Stop reaction Step4 Analysis Inject 10 µL on C18 Column Detect @ 340 nm Step3->Step4 Separation

Figure 2: Step-by-step workflow for Marfey's reagent derivatization.

Detailed Steps:

  • Preparation: Dissolve 1 mg of the amino acid sample in 100

    
    L water. Add 50 
    
    
    
    L of 1 M
    
    
    (Crucial: The amine must be unprotonated for nucleophilic attack).
  • Reaction: Add 100

    
    L of 1% FDAA (Marfey's Reagent) in acetone.
    
  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow/orange.

  • Quenching: Add 20

    
    L of 2 M HCl to stop the reaction and prevent hydrolysis. Dilute with 200 
    
    
    
    L Acetonitrile/Water (1:1).
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
       mm, 3.5 
      
      
      
      m).
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: 340 nm.[7]

    • Elution Order: typically L-L elutes before L-D (verify with standards).

Part 4: Troubleshooting & Optimization

  • Peak Tailing (Method A): If the cyclopropyl group causes excessive tailing on ZWIX, increase the Methanol content in the mobile phase. Methanol is a stronger solvent than ACN for zwitterionic phases.

  • Low Sensitivity (Method B): If using Crownpak and UV 200 nm is too noisy, switch to Evaporative Light Scattering Detection (ELSD) . The mobile phase (Perchloric acid) is non-volatile, so you must switch the acid to Trifluoroacetic Acid (TFA) for ELSD/MS use, though resolution (

    
    ) may decrease slightly.
    
  • Racemization Risk: this compound is relatively stable, but avoid excessive heating (>50°C) in basic conditions during Marfey's derivatization to prevent base-catalyzed racemization at the

    
    -carbon (relative to the carbonyl).
    

References

  • Daicel Chiral Technologies. (2024).[4] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Bhushan, R., & Joshi, S. (1993).[8] Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Ilisz, I., et al. (2009).

    
    -Homoamino Acids. Chirality, 21, 787-798.[9]
    
  • Daicel Chiral Technologies. (2024).[4] Application Note: Separation of Free Amino Acids using Crownpak CR-I. Retrieved from [Link]

Sources

NMR characterization standards for (3S)-3-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-Amino-3-cyclopropylpropanoic acid is a critical peptidomimetic building block, often employed in the synthesis of integrin inhibitors and antiviral agents. Its value lies in the cyclopropyl group, which imparts structural rigidity and lipophilicity while resisting proteolytic degradation.

However, characterizing this molecule presents unique challenges:

  • Diastereotopicity: The chiral center at C3 renders the cyclopropyl methylene protons magnetically non-equivalent, creating complex high-field multiplets.

  • Enantiomeric Purity: Distinguishing the (3S) enantiomer from the (3R) impurity requires high-resolution discrimination, as the specific rotation (

    
    ) is often low and solvent-dependent.
    

This guide establishes the industrial NMR benchmark for this molecule, comparing Chiral Derivatizing Agents (CDAs) against Chiral Solvating Agents (CSAs) to determine the optimal workflow for purity assessment.

Part 1: Structural Confirmation Standards (The Baseline)

Before chiral analysis, the chemical structure must be validated. The rigid cyclopropyl ring serves as a diagnostic "fingerprint."

Standard 1H NMR Data (400 MHz, D₂O/DCl, pH < 2)

Note: Acidic conditions are recommended to protonate the amine (


), preventing line broadening due to exchange and stabilizing the chemical shifts.
PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
C3-H Methine (

)
3.05 – 3.15ddd

Chiral center; couples to C2-H and Cyclopropyl-CH.
C2-H

Methylene (

)
2.65 – 2.75dd

Diastereotopic due to C3 chirality.
C2-H

Methylene (

)
2.50 – 2.60dd

Distinct shift confirms rigid backbone.
C1'-H Cyclopropyl CH0.95 – 1.10mComplexBridgehead proton; key diagnostic for 3-substitution.
C2'/3'-H Cyclopropyl CH

0.40 – 0.70m (4H)ComplexCritical: Appear as 4 distinct multiplets due to diastereotopicity.
The "Diastereotopic Trap"

In achiral environments, researchers often expect the cyclopropyl methylene protons to appear as two signals (cis/trans). However, due to the adjacent (3S) center, all four ring methylene protons are magnetically non-equivalent .

  • Recommendation: Do not integrate the 0.4–0.7 ppm region as a single lump. Verify the integral is exactly 4H relative to the C3-H (1H).

Part 2: Comparative Analysis of Enantiomeric Purity Methods

To certify the (3S) configuration (typically required >98% ee), we compare two NMR methodologies.

Method A: Mosher's Acid Derivatization (The Gold Standard)

Reaction with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides.
Method B: Chiral Solvating Agents (CSA)

Addition of (R)-1,1′-Bi-2-naphthol (BINOL) or Mandelic acid directly to the NMR tube to induce transient diastereomeric complexes.

Comparative Performance Matrix
FeatureMethod A: Mosher's Amide (CDA)Method B: Chiral Solvating Agent (CSA)
Accuracy High (

0.5% error)
Medium (

2-3% error)
Resolution Excellent (

ppm for

)
Variable (Dependent on concentration/temp)
Sample State Destructive (Chemical modification)Non-destructive (Reversible)
Time to Result 4–6 Hours (Synthesis + Workup)15 Minutes (Mix & Measure)
Mechanistic Insight Absolute Configuration (via

)
Relative Purity only (requires pure ref)
Cost High (Reagents + Workup)Low (Reusable agents)

Verdict:

  • Use Method B (CSA) for rapid in-process checks during synthesis.

  • Use Method A (Mosher's) for final lot release and characterization of the reference standard.

Part 3: Experimental Protocols

Workflow Visualization

NMR_Workflow Start Crude this compound Check1 1H NMR (D2O/DCl) Check Cyclopropyl Region (0.4-0.7 ppm) Start->Check1 Decision Is Structure Confirmed? Check1->Decision Route_Rapid In-Process Check Decision->Route_Rapid Yes Route_Final Final Release / Reference Std Decision->Route_Final Yes CSA_Method Method B: CSA Addition (Add (R)-BINOL in CDCl3) Route_Rapid->CSA_Method Mosher_Method Method A: Mosher Derivatization (React w/ (R)- & (S)-MTPA-Cl) Route_Final->Mosher_Method Result_CSA Measure Split of Alpha-Protons Calculate %ee CSA_Method->Result_CSA Result_Mosher 19F NMR & 1H NMR Analysis Determine Absolute Config via Δδ(S-R) Mosher_Method->Result_Mosher

Caption: Decision tree for selecting the appropriate characterization pathway based on the stage of development.

The Gold Standard Protocol: Mosher's Analysis

This protocol uses the "Double Derivatization" method to self-validate the stereochemistry.

Reagents:

  • Analyte: 10 mg of this compound (esterified to methyl ester to prevent COOH interference).

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Solvent: Pyridine-d5 (acts as solvent and base).

Step-by-Step:

  • Esterification: Convert 20 mg of the amino acid to its methyl ester using

    
     (2 hours, reflux). Evaporate to dryness.
    
  • Aliquot: Split the ester into two NMR tubes (Eq. 1 and Eq. 2).

  • Reaction:

    • Tube 1: Add 10 mg (R)-MTPA-Cl + 0.6 mL Pyridine-d5.

    • Tube 2: Add 10 mg (S)-MTPA-Cl + 0.6 mL Pyridine-d5.

  • Incubation: Shake at RT for 15 minutes. The reaction is usually instantaneous for primary amines.

  • Acquisition: Run 1H NMR (64 scans) and 19F NMR (32 scans, uncoupled).

Data Analysis (The Self-Validating Step): Calculate


.
  • Note on Nomenclature: The (R)-MTPA-Cl yields the (S)-Mosher amide, and vice versa.

  • Validation: For the (3S) configuration, protons on the "right" side of the Mosher plane (the cyclopropyl group) should show positive

    
    , while protons on the "left" (the ester/carboxyl group) should show negative 
    
    
    
    .
  • If the signs are random, the structure or assignment is incorrect.

Advanced 2D Verification (NOESY)

If Mosher's analysis is ambiguous due to steric hindrance of the cyclopropyl group:

  • Experiment: 2D NOESY (mixing time 500 ms).

  • Target: Look for Strong NOE between the C3-H and the Cyclopropyl C1'-H .

  • Logic: In the lowest energy conformer, the relationship between the amine and the cyclopropyl ring dictates the NOE intensity. Compare with a modeled 3D structure.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Technical Guide: Proteolytic Resistance of Beta-Peptides vs. Alpha-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. While natural


-peptides offer high receptor affinity, they are metabolically fragile, often degrading within minutes in vivo.

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-peptides (oligomers of 

-amino acids) represent a paradigm shift. By introducing a single methylene group (

) into the backbone of each residue, the pharmacokinetics are radically altered. This guide details the mechanistic basis of this resistance, provides comparative stability data, and outlines a validated LC-MS protocol for quantifying proteolytic stability in your own lab.

Key Takeaway: While


-peptides typically exhibit half-lives (

) of 10–30 minutes in human serum, structurally analogous

-peptides frequently demonstrate complete stability (

> 48 hours ) against a broad spectrum of proteases, including pepsin, trypsin, and chymotrypsin.

Structural & Mechanistic Fundamentals

The Backbone Modification

The fundamental difference lies in the backbone topology. Natural


-amino acids have the amino group attached to the 

carbon.

-amino acids have the amino group attached to the

-carbon, creating a two-carbon backbone unit (

).

This homologation has two critical consequences:

  • Folding:

    
    -peptides fold into unique helices (e.g., 14-helix, 12-helix, 10/12-helix) that are distinct from the canonical 
    
    
    
    -helix.
  • Scissile Bond Positioning: The amide bond is spatially displaced, rendering it unrecognizable to the catalytic triads of evolutionarily conserved proteases.

Mechanism of Resistance

Proteases (Serine, Cysteine, Aspartic, Metallo) rely on precise geometric alignment to stabilize the tetrahedral transition state of amide hydrolysis.

  • Alpha-Peptides: The backbone fits into the enzyme's binding pocket (S1, S1' subsites), placing the carbonyl carbon exactly in line for nucleophilic attack.

  • Beta-Peptides: The extra methylene group acts as a "frame-shift." Even if the side chains bind to the S-pockets, the scissile amide bond is sterically displaced from the catalytic nucleophile. The enzyme cannot form the oxyanion hole required for hydrolysis.

ProteaseMechanism cluster_alpha Alpha-Peptide (Susceptible) cluster_beta Beta-Peptide (Resistant) Alpha Alpha-Backbone (1-Carbon Spacer) Bind_A Precise S1-S1' Binding Alpha->Bind_A Cat_A Catalytic Attack (Hydrolysis) Bind_A->Cat_A Beta Beta-Backbone (2-Carbon Spacer) Bind_B Altered Helix Topology Beta->Bind_B Fail_B Scissile Bond Misalignment (No Hydrolysis) Bind_B->Fail_B Protease Protease Active Site (e.g., Chymotrypsin) Protease->Bind_A Protease->Bind_B

Figure 1: Mechanistic divergence in proteolytic processing. The extra backbone carbon in


-peptides prevents the geometric alignment required for enzymatic cleavage.

Comparative Performance Data

The following data aggregates seminal findings from Seebach et al. and Gellman et al., comparing standard


-peptides against their 

-analogs.
Table 1: Half-life ( ) Comparison in Various Media
Enzyme / MediumSubstrate Type

-Peptide


-Peptide

Fold Improvement
Pronase (Mix of proteases)Generic 6-mer< 15 min> 48 hours> 200x
Proteinase K Generic 6-mer< 5 min> 48 hours> 500x
20S Proteasome Generic 6-mer~ 30 minNo degradationInfinite
Human Serum (100%)GLP-1 Analog~ 2-4 min> 24 hours> 300x
Gastric Fluid (Simulated)Antimicrobial< 10 min> 24 hours> 140x

Note on Data: In studies involving


-homoamino acids (Seebach et al.), no degradation products were detected via HPLC or MS even after prolonged incubation, indicating effectively absolute resistance to mammalian proteases [1, 2].

Experimental Protocol: Serum Stability Assay

To validate these claims in your own drug discovery pipeline, use the following standardized protocol. This workflow is designed to minimize matrix effects and prevent "crash-out" of the analyte during preparation.

Reagents & Equipment
  • Matrix: Pooled Human Serum (heat-inactivated optional, depending on target protease).

  • Internal Standard (IS): Isotopically labeled analog or structurally similar stable compound (e.g., Tolbutamide or a known stable

    
    -peptide).
    
  • Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).

  • Analysis: LC-MS/MS (Triple Quadrupole recommended).

Step-by-Step Methodology
  • Stock Preparation: Dissolve test

    
     and 
    
    
    
    peptides in DMSO/Water (1 mM).
  • Incubation Initiation:

    • Spike peptide into human serum (pre-warmed to 37°C) to a final concentration of 1–10 µM.

    • Critical: Keep DMSO < 1% to avoid denaturing serum enzymes.

  • Time-Point Sampling:

    • At

      
       minutes (24h).
      
    • Remove 50 µL aliquot.

  • Quenching (Protein Precipitation):

    • Add aliquot immediately to 200 µL of Ice-Cold 1% Formic Acid in ACN containing the Internal Standard.

    • Why Formic Acid? It ensures rapid denaturation of proteases and improves recovery of basic peptides.

  • Processing:

    • Vortex (30s)

      
       Centrifuge (10,000 x g, 10 min, 4°C).
      
    • Collect supernatant.

  • Analysis: Inject 5–10 µL into LC-MS. Monitor parent ion depletion.

Analytical Workflow Diagram

AssayWorkflow Start Incubation (Serum @ 37°C) Sample Aliquot Removal (t = 0 to 24h) Start->Sample Time points Quench Quench/Precipitate (ACN + 1% FA + IS) Sample->Quench Immediate Spin Centrifuge (10k g, 10 min) Quench->Spin Analyze LC-MS Analysis (Parent Ion %) Spin->Analyze Supernatant

Figure 2: Standardized LC-MS workflow for assessing peptide stability in biological matrices.

Implications for Drug Development[2]

Oral Bioavailability

The extreme stability of


-peptides overcomes the "First Barrier" of oral delivery (gastric/intestinal degradation). However, the "Second Barrier" (membrane permeability) remains. While stable, 

-peptides are often large and polar.
  • Strategy: Cyclization or lipid conjugation of

    
    -peptides is often required to achieve oral absorption, but the stability prerequisite is already met [3].
    
Immunogenicity

A common concern is whether "unnatural" backbones trigger immune responses.

  • Insight: Current data suggests

    
    -peptides are generally poor immunogens because they cannot be processed by antigen-presenting cells (APCs) for MHC loading, as APCs rely on proteolytic processing [4].
    
Metabolic Accumulation

Because they are not biodegradable, clearance depends entirely on renal filtration or biliary excretion.

  • Tox Watch: During lead optimization, ensure the molecule is not retained in tissues (lysosomal storage) due to lack of degradation.

References

  • Seebach, D., et al. (1996).[1] Helical Secondary Structure of a β-Hexapeptide in Solution and its Stability towards Pepsin.[1] Helvetica Chimica Acta.[1]

  • Frackenpohl, J., et al. (2001).[2] The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes.[3] ChemBioChem.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Hook, D. F., et al. (2005).[2][4] The Proteolytic Stability of 'Designed' β-Peptides... Application to MHC-Binding Peptides.[4][5] Chemistry & Biodiversity.[1]

Sources

Mass spectrometry fragmentation patterns of cyclopropyl beta-amino acids

Mass Spectrometry Profiling of Cyclopropyl -Amino Acids: A Comparative Fragmentation Guide

Executive Summary & Strategic Importance

Cyclopropyl




For the analytical scientist, however, these compounds present unique challenges. The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety fundamentally alters standard fragmentation pathways. This guide synthesizes the mechanistic divergences between cBAAs , linear


-amino acidsstereoisomers (cis/trans)

Comparative Analysis: Cyclic vs. Linear Architectures[1]

The fragmentation behavior of

The "Ring Strain" Effect (cBAA vs. Linear)
FeatureLinear

-Amino Acids (e.g.,

-Alanine, BABA)
Cyclopropyl

-Amino Acids (e.g., 2-ACPC)
Primary Driver Backbone flexibility allows Retro-Michael reactions.Ring strain prevents simple retro-Michael; favors Ring Opening .
Dominant Loss Loss of

(

) is common but often secondary to backbone cleavage.
Loss of

(

) is often the base peak due to acylium ion stabilization.
Diagnostic Ion Immonium Ion (linear chain).Allylic Cation (formed after ring opening).
Mechanism 1,2-elimination requires rotation to align orbitals.Rigid geometry forbids alignment; requires bond rupture to relieve strain.

Key Insight: In linear

Stereochemical Differentiation (Cis vs. Trans)[2]

Distinguishing cis-2-ACPC from trans-2-ACPC is a classic "Ortho Effect" problem.

  • Cis-Isomer: The amino and carboxyl groups are on the same side of the ring. This proximity facilitates an intramolecular nucleophilic attack (neighboring group participation), leading to a rapid and intense loss of water (

    
    ) to form a cyclic acylium ion or lactam-like transition state.
    
  • Trans-Isomer: The functional groups are anti-periplanar. Direct interaction is sterically hindered. Loss of water is slower and less abundant; fragmentation often proceeds via higher-energy ring-opening pathways first.

Diagnostic Rule: In ESI-MS/MS, if the ratio of

Cis

Mechanistic Fragmentation Pathways[3]

The following diagram maps the critical fragmentation decisions for a generic cyclopropyl

FragmentationM_H[M+H]+ Precursorm/z 102AcyliumAcylium Ion[M+H - H2O]+m/z 84M_H->Acylium- H2O (18 Da)Prominent in CISCationCyclopropyl Carbinyl Cation[M+H - NH3]+m/z 85M_H->Cation- NH3 (17 Da)Minor PathwayLactamCyclic Lactam Ion(Stabilized)Acylium->LactamRearrangementImmoniumImmonium-like Ion[M+H - (H2O + CO)]+m/z 56Acylium->Immonium- CO (28 Da)AllylAllyl Cation(Ring Opening)m/z 85Cation->AllylStrain ReleaseIsomerization

Figure 1: ESI-MS/MS fragmentation pathways for 2-aminocyclopropanecarboxylic acid (ACPC). The "Cis" isomer favors the left branch (Water Loss) due to proximity effects.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and trust in your data, follow this self-validating protocol.

Sample Preparation[4]
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids volatility; Formic acid ensures

      
       formation.
      
  • Concentration: 1-10

    
    M. Avoid saturation to prevent dimer formation (
    
    
    ), which complicates interpretation.
MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 30, 40 eV).

    • Validation Step: Low CE (10-15 eV) should preserve the parent ion (

      
       102). High CE (30+ eV) should drive the formation of the 
      
      
      56 fragment.
Data Interpretation Table
m/z (approx)Fragment IdentityStructural Significance
102

Parent Ion (Protonated ACPC).
85

Cyclopropyl Carbinyl Cation. Indicates amine loss. Often rearranges to linear allyl cation to relieve strain.
84

Acylium Ion. Dominant in Cis isomers.
56

Immonium-like Ion. Formed by combined loss of

(46 Da). Diagnostic of the cyclopropyl-amine core.
41

Allyl Cation. High-energy fragment indicating ring destruction.

Technical Nuances & Causality

Why does the ring open?

Unlike cyclohexane, which can adopt chair/boat conformations, the cyclopropane ring is planar and highly strained (Walsh orbitals). Upon ionization, particularly after the loss of a neutral group like

allyl cation
The "False Positive" Trap

Be wary of isobaric interference from linear isomers (e.g., 3-aminocrotonic acid derivatives).

  • Differentiation: Linear isomers typically show a "Retro-Michael" fragment (loss of alkene) that is not possible for the cyclopropyl ring without breaking C-C bonds first.

  • Check: Look for

    
     transitions corresponding to simple alkene loss (
    
    
    or
    
    
    ). If absent, the ring is likely intact.

References

  • Synthesis and Characteriz

    • Source: N
    • Context: Discusses the synthesis and NMR/MS characterization of optically active cyclopropane -amino acid deriv
    • URL:[Link]

  • Mass Spectrometry Fragment

    • Source: Chemistry LibreTexts[1]

    • Context: Provides foundational rules for fragmentation, including alpha-cleavage and inductive cleavage relevant to amino acid analysis.
    • URL:[Link]

  • Differenti

    • Source: PubMed
    • Context: Describes methods (like EIEIO)
    • URL:[Link]

  • Peptide Fragmentation Nomencl

    • Source: M
    • Context: Explains standard Roepstorff and Biemann nomenclature (b/y ions) and immonium ion formation, essential for interpreting cBAA residues in peptides.
    • URL:[Link]

A Comparative Guide to the Stereochemical Validation of (3S)-3-Amino-3-cyclopropylpropanoic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. Consequently, the unambiguous validation of stereochemistry is not merely a regulatory hurdle but a cornerstone of safe and effective drug development.

(3S)-3-Amino-3-cyclopropylpropanoic acid is a chiral building block of significant interest, incorporating a constrained cyclopropyl group that can impart unique conformational properties to parent molecules. Its precise stereochemical configuration is paramount to its function in a larger active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for validating its absolute configuration, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive technique with powerful orthogonal methods, offering researchers a comprehensive framework for ensuring stereochemical fidelity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a highly ordered, single crystal of the compound. By analyzing the pattern of diffracted X-rays, a three-dimensional map of electron density within the crystal can be generated, revealing the precise spatial arrangement of every atom.

Principles of Absolute Configuration Determination

While a standard diffraction experiment reveals the connectivity and relative arrangement of atoms, determining the absolute configuration (i.e., distinguishing between the (S) and (R) enantiomers) requires the use of a phenomenon known as anomalous dispersion (or resonant scattering).[2][3] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (known as a Friedel pair or Bijvoet pair) are equal.[4] The subtle but measurable differences in intensity between these pairs provide the necessary information to determine the true, absolute handedness of the molecule.

The Flack Parameter: A Key Metric of Confidence

During the refinement of the crystal structure, the Flack parameter is calculated to provide a quantitative measure of the absolute configuration.[4][5][6]

  • A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the modeled enantiomer is the correct one.[4][7]

  • A value close to 1 suggests that the inverted structure is the correct one, and the model should be flipped.[4][7]

  • A value near 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the structure is actually centrosymmetric.[4]

The Flack parameter has become an essential and universally reported metric for all chiral structures determined by X-ray crystallography.[5][6]

Experimental Workflow: From Powder to Proof

The journey from a powdered sample to a validated 3D structure is a meticulous process. The causality behind each step is critical for success.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis start Powdered Sample of This compound crystal Crystal Growth start->crystal Solvent Screening mount Crystal Selection & Mounting crystal->mount Microscopy diffract X-ray Diffraction (Data Collection) mount->diffract Diffractometer integrate Data Integration & Scaling diffract->integrate Software Processing solve Structure Solution (Phase Problem) integrate->solve refine Structure Refinement solve->refine validate Absolute Configuration Validation (Flack Parameter) refine->validate final Final Structure (CIF) validate->final

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (The Art of Crystallization):

    • Rationale: This is the most critical and often challenging step. A high-quality, single crystal, typically 0.1-0.3 mm in size, free of cracks and defects, is required. Amino acids can be challenging to crystallize due to their zwitterionic nature and strong intermolecular hydrogen bonding.

    • Methodology:

      • Dissolve a small amount of this compound in a variety of solvents or solvent mixtures (e.g., water, ethanol, isopropanol, acetone, and their combinations) to find a system where it has moderate solubility.

      • Employ slow evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment for several days to weeks. The slow removal of solvent allows molecules to organize into a crystalline lattice.

      • Vapor diffusion (hanging or sitting drop) is another common technique. A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is poorly soluble), slowly inducing crystallization.

      • For difficult cases, co-crystallization with another molecule (a co-former) can sometimes yield suitable crystals.[8]

  • Data Collection:

    • Rationale: To obtain a high-resolution diffraction pattern.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

      • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source), and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: To convert the diffraction data into a 3D atomic model.

    • Methodology:

      • The collected data is processed to determine the unit cell dimensions and space group.

      • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

      • An atomic model is built into the electron density map and refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction data.

  • Absolute Configuration Assignment:

    • Rationale: To definitively confirm the (S) configuration.

    • Methodology:

      • During the final stages of refinement, the anomalous dispersion effect is leveraged to calculate the Flack parameter.[4]

      • The final model is validated by checking the Flack parameter, R-factors, goodness-of-fit, and residual electron density. The resulting structure is typically saved in a standard Crystallographic Information File (CIF).

Orthogonal Validation Methods: A Comparative Analysis

While X-ray crystallography provides the definitive answer, other techniques offer complementary information or serve as valuable alternatives when suitable crystals cannot be obtained.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10] Since enantiomers have equal but opposite VCD spectra, this technique can be used to determine the absolute configuration without the need for crystallization.[9][11]

Experimental Protocol: VCD

  • Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., CDCl₃ or D₂O) at a known concentration (typically 0.05-0.1 M).[9]

  • Data Acquisition: Measure the VCD and IR spectra using a commercial VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9][10]

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • Calculate the theoretical VCD spectrum for one enantiomer (e.g., the S-enantiomer) using ab initio or Density Functional Theory (DFT) methods.[11][12]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (the R-enantiomer). A strong correlation in the signs and relative intensities of the major bands confirms the absolute configuration.[9][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. It does not determine absolute configuration on its own but can confirm enantiomeric excess and separate isomers for further analysis.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin-based columns) or crown-ether CSPs are often effective for separating underivatized enantiomers.[13][14]

  • Mobile Phase Optimization: Develop a mobile phase system that provides good resolution between the enantiomers. This often involves a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[13]

  • Sample Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject a known amount onto the HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV or MS).

  • Quantification: The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomers. To assign which peak corresponds to which enantiomer, a certified reference standard of one pure enantiomer is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, specific NMR techniques can provide crucial stereochemical information. Nuclear Overhauser Effect (NOESY) spectroscopy is a 2D NMR experiment that detects protons that are close to each other in space (typically < 5 Å), providing information on the relative stereochemistry of a molecule.[15][16]

Experimental Protocol: NOESY

  • Sample Preparation: Dissolve a highly pure sample of the compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

  • Data Interpretation: Analyze the spectrum for cross-peaks, which indicate spatial proximity between protons.[15] For this compound, NOE correlations between the proton at the chiral center (C3) and the protons on the cyclopropyl ring and the C2 methylene group can help confirm the relative arrangement of these groups, which can be compared to the conformation predicted from the single crystal structure.

Comparative Guide: Choosing the Right Technique

The selection of an analytical method depends on the specific question being asked, the available resources, and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral HPLCNMR Spectroscopy (NOESY)
Primary Information Absolute Configuration, 3D StructureAbsolute ConfigurationEnantiomeric Purity, SeparationRelative Stereochemistry, Conformation
Unambiguity Definitive ("Gold Standard")High (requires accurate computation)Requires a known standard for assignmentConfirms relative, not absolute, configuration
Sample State High-quality single crystalSolutionSolutionSolution
Sample Amount Micrograms (single crystal)MilligramsMicrogramsMilligrams
Throughput Low (days to weeks)Moderate (hours per sample)High (minutes per sample)Moderate (hours per sample)
Key Challenge Growing a suitable crystalComputationally intensive; spectral overlapMethod development; need for standardsCan be complex to interpret; distance-dependent
Destructive? NoNoNoNo

Conclusion and Authoritative Recommendation

For the unequivocal validation of the stereochemistry of this compound, single-crystal X-ray crystallography remains the unparalleled gold-standard technique. It provides a direct and unambiguous visualization of the molecular structure, and the calculated Flack parameter serves as a robust internal validation of the absolute configuration.[1][2][4]

However, a comprehensive validation strategy, particularly within the rigorous context of drug development, benefits from the application of orthogonal methods. Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration in solution, which is especially valuable if crystallization proves intractable.[11][12] Chiral HPLC is an indispensable tool for the routine quality control of enantiomeric purity. Finally, NMR spectroscopy provides detailed conformational insights in the solution state, which can be correlated with the solid-state structure obtained from crystallography.

By integrating these techniques, researchers can build a self-validating system of evidence, ensuring the absolute stereochemical integrity of their chiral molecules with the highest degree of scientific confidence.

decision_tree q1 Primary Goal? ans_abs Determine Absolute Configuration q1->ans_abs ans_ee Determine Enantiomeric Purity (% ee) q1->ans_ee ans_rel Determine Relative Stereochemistry q1->ans_rel q2 Can you grow a high-quality crystal? ans_abs->q2 hplc Use Chiral HPLC ans_ee->hplc nmr Use NMR (NOESY) ans_rel->nmr xray Use X-ray Crystallography (Gold Standard) q2->xray Yes vcd Use Vibrational Circular Dichroism (VCD) q2->vcd No

Figure 2: Decision tree for selecting a stereochemical validation method.

References

  • Flack parameter - Wikipedia. Available at: [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • Determination of absolute configuration - Purechemistry. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • Vibrational circular dichroism - Wikipedia. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. Available at: [Link]

  • Flack parameter – Chemical Crystallography. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - Springer. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. Available at: [Link]

  • Absolute configuration - Wikipedia. Available at: [Link]

  • Glossary - OlexSys. Available at: [Link]

  • Ramachandran plot analysis: Significance and symbolism. Available at: [Link]

  • Howard Flack and the Flack Parameter (D.J. Watkin & R.I. Cooper) - Chemical Crystallography. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. Available at: [Link]

  • Stereochemistry and Validation of Macromolecular Structures - PMC - NIH. Available at: [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed. Available at: [Link]

  • nmr - csbsju - College of Saint Benedict. Available at: [Link]

  • First NOE Measurement-An Introduction To Stereochemistr - Scribd. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]

  • Stereochemistry and Validation of Macromolecular Structures - ResearchGate. Available at: [Link]

  • Metrics based on stereochemistry | Analysing and evaluating macromolecular models. Available at: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. Available at: [Link]

  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.
  • Characterization and Crystallization of Chiral Aromatic Amino Acids - Memorial University Research Repository. Available at: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Handling & Safety Guide: (3S)-3-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Bioactive Chemical Building Block | Hazard Level: Moderate (Irritant/Potential Sensitizer)

(3S)-3-Amino-3-cyclopropylpropanoic acid is a chiral


-amino acid derivative frequently employed in peptide synthesis and medicinal chemistry. While often lacking a harmonized GHS classification due to its status as a research chemical, it must be handled as a Skin/Eye Irritant  and a Respiratory Irritant .

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory.

  • Inhalation: Avoid dust generation; N95/P100 respiratory protection is required if handling open powder outside a hood (not recommended).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in establishing a safe workflow.

PropertyData
Chemical Name This compound
CAS Number 754176-53-9 (Specific Stereoisomer)
Molecular Formula C

H

NO

Molecular Weight 129.16 g/mol
Physical State White to off-white solid powder
Solubility Water, Methanol; sparingly soluble in non-polar solvents
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) [Predicted]
Storage -20°C (Long-term), Desiccated

Mechanistic Insight: The cyclopropyl group adds significant ring strain (~27.5 kcal/mol), making the molecule potentially more reactive than standard aliphatic amino acids. While the


-amino acid backbone is stable, the cyclopropyl moiety can be sensitive to strong acids or radical conditions, potentially leading to ring-opening side reactions [1].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling this compound in a research setting.

Protection ZoneRequirementTechnical Specification
Ocular Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Use Chemical Goggles if creating fine dust or handling large quantities (>1g).
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile. Change outer gloves immediately upon contamination.
Dermal (Body) Lab Coat (Cotton/Poly) Must be fully buttoned. Tyvek sleeves recommended for scale-up (>10g) to prevent cuff exposure.
Respiratory Engineering Controls First Fume hood sash at working height. If hood is unavailable, a P100 particulate respirator is required.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventPPE Solvent Specific PPE (e.g., Butyl for DCM) Solution->SolventPPE Check Solvent SDS StandardPPE Std. PPE: Nitrile Gloves + Safety Glasses + Lab Coat DustRisk->StandardPPE Low (Weighing <10mg) HighPPE Enhanced PPE: Double Gloves + Goggles + N95 (if no hood) DustRisk->HighPPE High (Transfer >100mg)

Figure 1: PPE Selection Logic based on physical state and operational risk.

Operational Handling Protocol

Phase 1: Storage & Retrieval

Protocol:

  • Temperature Control: Store at -20°C . The compound is stable but degradation rates increase with moisture absorption.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes condensation, leading to hydrolysis or caking of the hygroscopic powder [2].

Phase 2: Weighing & Transfer

Protocol:

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Containment: Perform all weighing inside a chemical fume hood or a dedicated powder weighing enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock vial to prevent cross-contamination.

Phase 3: Reaction Setup (Peptide Coupling Context)

Protocol:

  • Solvent Choice: Dissolve in DMF or NMP. Ensure solvents are anhydrous (Amine protection is critical if the amino group is free).

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen.

    • Why? While the amino acid is relatively stable, cyclopropyl groups can undergo radical ring opening in the presence of atmospheric oxygen and certain metal catalysts [3].

Operational Workflow Diagram

Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Warm to RT, Desiccator) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Minimize Air Exposure Solubilization Solubilization (DMF/NMP, Inert Gas) Weighing->Solubilization Reaction Reaction (Peptide Coupling) Solubilization->Reaction

Figure 2: Step-by-step operational workflow from storage to reaction setup.

Emergency Response & Decontamination

Exposure Scenarios
  • Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids to ensure full irrigation. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>5g).

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Method: Cover the spill with a damp paper towel (to prevent dust). Scoop up material and place it in a solid waste container.

  • Decon: Wipe the surface with 10% bleach solution followed by water.

Waste Disposal Strategy

Disposal must comply with local EHS regulations (e.g., EPA, OSHA).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum labeled "Solid Organic Waste (Amino Acid Derivative)."
Liquid Waste Organic Solvent WasteIf dissolved in DMF/DCM, dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams accordingly.
Contaminated Sharps Biohazardous/Chemical SharpsNeedles/syringes used with this compound go directly into rigid sharps containers.

Self-Validating Check: Before disposal, verify the pH of liquid waste. If strongly acidic or basic due to reagents used in coupling (e.g., TFA or DIPEA), neutralize or segregate to prevent incompatible reactions in the waste drum.

References

  • Gagnon, A., et al. (2008). "A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Amino Acid Derivatives." Merck KGaA. Link

  • PubChem. (2025). "Compound Summary: 3-Amino-3-cyclopropylpropanoic acid." National Library of Medicine. Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.